molecular formula C11H15NO B3254299 (S)-2,2-Dimethylchroman-4-amine CAS No. 235423-04-8

(S)-2,2-Dimethylchroman-4-amine

Cat. No.: B3254299
CAS No.: 235423-04-8
M. Wt: 177.24 g/mol
InChI Key: YSTIIIRGSQEQNH-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2,2-Dimethylchroman-4-amine is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-2,2-Dimethylchroman-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2,2-Dimethylchroman-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-2,2-dimethyl-3,4-dihydrochromen-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6,9H,7,12H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTIIIRGSQEQNH-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C[C@@H](C2=CC=CC=C2O1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (S)-2,2-Dimethylchroman-4-amine: Synthesis, Chiral Resolution, and Biological Evaluation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Chiral Chroman-4-amine Scaffold

The chromane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities.[1] Within this class, chiral 4-amino-2,2-dimethylchromane derivatives have emerged as particularly valuable building blocks, primarily due to their role in the development of selective inhibitors for butyrylcholinesterase (BChE).[2][3] Inhibition of BChE is a key therapeutic strategy in the management of neurodegenerative diseases such as Alzheimer's disease.[4][5]

(S)-2,2-Dimethylchroman-4-amine (CAS 235423-04-8) represents a key chiral intermediate. Its stereochemistry is crucial for specific interactions with the active sites of biological targets. This guide provides a comprehensive, in-depth technical overview of the synthesis of the racemic compound, a detailed proposed protocol for its chiral resolution to obtain the desired (S)-enantiomer, and methodologies for its analytical and biological characterization. As a Senior Application Scientist, this document moves beyond simple protocols to explain the underlying principles and rationale, ensuring both technical accuracy and practical applicability in a research and development setting.

Physicochemical Properties

PropertyValueSource
CAS Number 235423-04-8[Generic Supplier Data]
Molecular Formula C₁₁H₁₅NO[Generic Supplier Data]
Molecular Weight 177.25 g/mol [Generic Supplier Data]
Appearance Expected to be a pale yellow oil or low-melting solid[2]
Chirality Contains one stereocenter at the C4 positionN/A

Part 1: Synthesis of Racemic 2,2-Dimethylchroman-4-amine

The most direct and widely used method to synthesize the racemic parent amine is a two-step process starting from a substituted phenol, followed by a reductive amination of the resulting chromanone.

Step 1.1: Synthesis of 2,2-Dimethylchroman-4-one

The synthesis of the ketone precursor, 2,2-dimethylchroman-4-one, is a foundational step. A common and efficient method involves the condensation of a phenol with 3,3-dimethylacrylic acid.[6]

Experimental Protocol: Synthesis of 2,2-Dimethylchroman-4-one

  • Reaction Setup: To a round-bottom flask, add an appropriate phenol (e.g., 2-hydroxyphenylacetic acid) and 3,3-dimethylacrylic acid.

  • Catalyst Addition: Introduce a strong acid catalyst, such as polyphosphoric acid or boron fluoride-etherate, to the mixture.[6] The catalyst facilitates both the initial acylation and the subsequent intramolecular cyclization.

  • Heating: Heat the reaction mixture, typically at temperatures ranging from 80 to 100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction is quenched by carefully pouring the mixture into ice water. The product often precipitates and can be collected by filtration. Alternatively, it can be extracted with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified by column chromatography on silica gel to yield pure 2,2-dimethylchroman-4-one.[7]

Step 1.2: Reductive Amination to (±)-2,2-Dimethylchroman-4-amine

Reductive amination is a robust and versatile method for forming amines from ketones.[8] This specific protocol is adapted from a detailed procedure for the synthesis of gem-dimethylchroman-4-amine derivatives.[2]

Experimental Protocol: Reductive Amination

  • Reagent Preparation: In an Ace® pressure tube, dissolve 2,2-dimethylchroman-4-one (1.0 mmol) in ethanol (3 mL).

  • Amine Source: Add 25% aqueous ammonia (5 mL) and ammonium acetate (20 equivalents). Ammonium acetate serves as both an ammonia source and a buffer.

  • Reducing Agent: Add sodium cyanoborohydride (NaBH₃CN) (2.5 equivalents). This reducing agent is selective for the iminium ion intermediate and is stable under the reaction conditions.

  • Reaction Conditions: Seal the pressure tube and stir the mixture at 120 °C. The high temperature is necessary to drive the formation of the imine intermediate. Monitor the reaction by TLC until the starting ketone is fully consumed.

  • Quench and Extraction: Cool the mixture to room temperature and remove the ethanol under reduced pressure. Basify the aqueous residue with 2 M NaOH solution to a pH of 10-12 to deprotonate the amine product. Extract the product into ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting crude amine by flash chromatography (e.g., Ethyl Acetate/Hexane, 2/1) to yield the pure racemic 2,2-dimethylchroman-4-amine.[2] A typical yield for this transformation is around 57%.[2]

Diagram: Synthesis Workflow

cluster_0 Step 1: Ketone Synthesis cluster_1 Step 2: Reductive Amination Phenol Phenol Derivative Keto 2,2-Dimethylchroman-4-one Phenol->Keto Condensation & Cyclization DMAA 3,3-Dimethylacrylic Acid DMAA->Keto PPA Acid Catalyst (e.g., PPA) PPA->Keto Amine Racemic (±)-2,2-Dimethylchroman-4-amine Keto->Amine Reductive Amination Reagents NH4OAc, NaBH3CN EtOH, 120°C Reagents->Amine

Caption: Workflow for the synthesis of racemic 2,2-dimethylchroman-4-amine.

Part 2: Chiral Resolution of (±)-2,2-Dimethylchroman-4-amine

The separation of enantiomers is a critical step in pharmaceutical development. Diastereomeric salt formation followed by fractional crystallization is a classical, scalable, and highly effective method for resolving chiral amines.[9] This section provides a proposed, best-practice protocol for the resolution of (±)-2,2-dimethylchroman-4-amine using (+)-tartaric acid, a common and effective chiral resolving agent.[10]

Proposed Protocol: Chiral Resolution with (+)-Tartaric Acid

Rationale: Tartaric acid is a readily available, inexpensive, and effective resolving agent for many primary amines. It forms diastereomeric salts that often exhibit significant differences in solubility, which is the key to successful separation by fractional crystallization.[9]

  • Salt Formation:

    • Dissolve racemic 2,2-dimethylchroman-4-amine (1.0 equivalent) in a minimum amount of a warm solvent (e.g., methanol or ethanol).

    • In a separate flask, dissolve (+)-tartaric acid (0.5 to 1.0 equivalent) in the same warm solvent. Using a sub-stoichiometric amount of the resolving agent can sometimes improve the purity of the first crop of crystals.

    • Slowly add the tartaric acid solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt, either ((S)-amine)-(+)-tartrate or ((R)-amine)-(+)-tartrate, should be observed.

    • To maximize the yield, the flask can be cooled further in an ice bath for 1-2 hours.

  • Isolation of Diastereomeric Salt:

    • Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. This solid is your first crop (Salt 1).

    • The filtrate (mother liquor) contains the more soluble diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the collected crystals (Salt 1) in water and add a base (e.g., 2 M NaOH) until the pH is strongly alkaline (pH > 12). This will break the salt and liberate the free amine.

    • Extract the enantiomerically enriched amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Dry the organic layer, filter, and evaporate the solvent to yield the enantiomerically enriched amine (Amine 1).

  • Determination of Enantiomeric Purity:

    • Analyze "Amine 1" using chiral HPLC to determine its enantiomeric excess (ee). This will identify whether you have isolated the (S) or (R) enantiomer. If the desired (S)-enantiomer is in the mother liquor, the process can be repeated on the filtrate after liberating the free amine.

Diagram: Chiral Resolution Logic

Racemic Racemic Amine (R)-Amine + (S)-Amine Salts Diastereomeric Salts (R)-Amine-(+)-Tartrate (S)-Amine-(+)-Tartrate Racemic->Salts Tartaric (+)-Tartaric Acid Tartaric->Salts Crystallization Fractional Crystallization (Based on Solubility Difference) Salts->Crystallization Solid Less Soluble Salt (e.g., (S)-Amine Salt) Crystallization->Solid Liquor More Soluble Salt (e.g., (R)-Amine Salt) Crystallization->Liquor LiberateS Base Treatment (e.g., NaOH) Solid->LiberateS LiberateR Base Treatment (e.g., NaOH) Liquor->LiberateR AmineS Enriched (S)-Amine LiberateS->AmineS AmineR Enriched (R)-Amine LiberateR->AmineR

Caption: Logical workflow for diastereomeric salt resolution.

Part 3: Analytical Characterization

Thorough analytical characterization is essential to confirm the identity, purity, and stereochemistry of the final compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol: NMR Sample Preparation and Acquisition

  • Instrumentation: A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal resolution.[9]

  • Sample Preparation: Dissolve 5-10 mg of the amine in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a standard single-pulse experiment. Key expected signals for the racemic amine include:[2]

    • Aromatic protons (~6.7-7.4 ppm).

    • The proton at the chiral center C4-H (~3.6 ppm).

    • Protons on the heterocyclic ring (~3.7-4.0 ppm).

    • The amine protons -NH₂ (a broad singlet, ~1.8 ppm).

    • Two singlets for the non-equivalent gem-dimethyl groups (~0.9-1.0 ppm).

  • ¹³C NMR Acquisition: Use a standard proton-decoupled pulse sequence. Key expected signals for the racemic amine include:[2]

    • Aromatic carbons (~116-154 ppm).

    • The carbon of the chiral center C4 (~55 ppm).

    • Other aliphatic carbons in the heterocyclic ring (~19-73 ppm).

Table: Expected NMR Data (based on racemic 2,2-dimethylchroman-4-amine) [2]

NucleusPredicted Chemical Shift (δ) ppmMultiplicityAssignment
¹H7.35-7.36dAr-H
¹H7.12-7.16tAr-H
¹H6.89-6.92mAr-H
¹H6.78-6.80dAr-H
¹H3.95-3.98dC2-H
¹H3.72-3.75dC2-H
¹H3.59sC4-H
¹H1.77s (broad)-NH₂
¹H0.97sgem-CH₃
¹H0.96sgem-CH₃
¹³C153.5, 129.1, 128.3, 125.6, 120.5, 116.2-Aromatic Carbons
¹³C72.6-C2
¹³C55.2-C4
¹³C32.8-C3
¹³C23.4, 19.1-gem-Dimethyl Carbons
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

Protocol: Mass Spectrometry Analysis

  • Instrumentation: An ESI (Electrospray Ionization) source is suitable for this polar molecule.

  • Analysis: The primary peak to identify is the molecular ion peak [M+H]⁺. For C₁₁H₁₅NO, the expected exact mass is 178.1226.[2]

  • Fragmentation: Common fragmentation patterns for chroman derivatives include the loss of the amine group and retro-Diels-Alder reactions of the heterocyclic ring.[9]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the definitive method for determining the enantiomeric excess (ee) of the resolved amine.

Protocol: Chiral HPLC Analysis

  • Column: A chiral stationary phase is required. Common choices for amines include columns based on cellulose or amylose derivatives (e.g., Chiralpak® series).

  • Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent like hexane and an alcohol like isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

  • Analysis: Inject a dilute solution of the resolved amine. The two enantiomers will have different retention times. The enantiomeric excess is calculated from the relative areas of the two peaks: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.

Part 4: Biological Evaluation as a Butyrylcholinesterase (BChE) Inhibitor

The primary rationale for synthesizing chiral chroman-4-amines is their potential as cholinesterase inhibitors.[2][3] A standard and reliable method to determine the inhibitory potency (IC₅₀) is the Ellman's assay.[3]

Protocol: In Vitro BChE Inhibition Assay (Ellman's Method)

Principle: This colorimetric assay measures the activity of BChE. The enzyme hydrolyzes a substrate (e.g., butyrylthiocholine iodide) to produce thiocholine. Thiocholine then reacts with Ellman's reagent (DTNB) to produce a yellow-colored compound (TNB), the absorbance of which is measured at 412 nm. An inhibitor will reduce the rate of this color change.

  • Reagent Preparation:

    • Prepare a phosphate buffer (e.g., 50 mM, pH 8.0).

    • Prepare stock solutions of equine serum BChE, the substrate (butyrylthiocholine iodide), and DTNB in the buffer.

    • Prepare a stock solution of (S)-2,2-Dimethylchroman-4-amine in DMSO and perform serial dilutions to create a range of test concentrations.

  • Assay Procedure (96-well plate format):

    • To each well, add the buffer, the DTNB solution, and the BChE enzyme solution.

    • Add the test compound solution at various concentrations (and a DMSO control).

    • Pre-incubate the mixture for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the substrate solution to all wells.

    • Measure the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[11]

Diagram: Bio-Assay Principle

cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection BChE BChE Enzyme Product1 Thiocholine BChE->Product1 Hydrolysis Substrate Butyrylthiocholine Substrate->Product1 Product2 TNB (Yellow) Product1->Product2 Reaction DTNB DTNB (Colorless) DTNB->Product2 Measurement Measurement Product2->Measurement Measure Absorbance @ 412 nm Inhibitor (S)-2,2-Dimethyl- chroman-4-amine Inhibitor->BChE Inhibits

Caption: Principle of the Ellman's assay for BChE inhibition.

Safety and Handling

As a primary amine, (S)-2,2-Dimethylchroman-4-amine should be handled with appropriate care.

  • Exposure: Potential routes of exposure include inhalation, skin contact, and eye contact.[12]

  • Health Effects: Amines can be irritants to the skin, eyes, and respiratory tract.[12]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

(S)-2,2-Dimethylchroman-4-amine is a valuable chiral building block with significant potential in the field of neurotherapeutics. While specific biological data for this enantiomer remains proprietary or unpublished, the synthetic and analytical protocols outlined in this guide provide a robust framework for its preparation, purification, and evaluation. The synthesis via reductive amination of the corresponding chromanone is efficient, and the proposed diastereomeric salt resolution offers a reliable and scalable method to access the enantiomerically pure compound. The analytical and bioassay protocols described herein are standard, validated methods that will enable researchers to confirm the identity and quantify the biological activity of this important molecule, paving the way for its application in the development of novel BChE inhibitors.

References

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved February 26, 2026, from [Link]

  • Lima, J. A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. European Journal of Medicinal Chemistry, 239, 114533.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7454290, 2,2-Dimethyl-chroman-4-one. Retrieved February 26, 2026, from [Link]

  • Patents, Google. (n.d.). US5843990A - Pyran-chromenone compounds, their synthesis and anti-HIV activity.
  • Patents, Google. (n.d.). EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them.
  • Patents, Google. (n.d.). US3932466A - Substituted 2-amino chromones and process for the preparation thereof.
  • BenchChem. (2025). A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid.
  • Patents, Google. (n.d.). CN102964256A - Process for preparing 4-amino-N, N-dimethylbenzylamine.
  • Rauf, A., et al. (2024). Amino-7,8-dihydro-4H-chromenone derivatives as potential inhibitors of acetylcholinesterase and butyrylcholinesterase for Alzheimer's disease management; in vitro and in silico study. Journal of Biomolecular Structure and Dynamics, 1-14.
  • Patents, Google. (n.d.). EP3099294B1 - Pharmaceutical composition including 5-{4-(aminosulfonyl)phenyl}-2,2-dimethyl-4-(3-fluorophenyl)-3(2h).
  • Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate. Retrieved February 26, 2026, from [Link]

  • Wang, C., et al. (2016). Catalytic Asymmetric Decarboxylative Mannich Reaction of Malonic Acid Half Esters with Cyclic Aldimines: Access to Chiral β-Amino Esters and Chroman-4-amines. PubMed. Retrieved February 26, 2026, from [Link]

  • Li, Y., et al. (2019). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers.
  • Matos, M. J., et al. (2022). Structural Insight of New Butyrylcholinesterase Inhibitors Based on Benzylbenzofuran Scaffold. IRIS.
  • Varghese, S., et al. (2025).
  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved February 26, 2026, from [Link]

  • European Patent Office. (2009).
  • Carlier, P. R., et al. (2019). Discovery of potent and selective butyrylcholinesterase inhibitors through the use of pharmacophore-based screening. PMC.
  • Larsson, A., et al. (n.d.).
  • ResearchGate. (2020). (PDF) Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Retrieved February 26, 2026, from [Link]

  • Chemical Communications (RSC Publishing). (n.d.).
  • Wei, Y., et al. (2018). Diversified Synthesis of Chiral Chromane-Containing Polyheterocyclic Compounds via Asymmetric Organocatalytic Cascade Reactions. Semantic Scholar.
  • ResearchGate. (n.d.). Enantioselective Catalytic Synthesis of α‐Stereogenic Chromen‐4‐one Amino Derivatives. Retrieved February 26, 2026, from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the NMR and Mass Spectrometry of 6-Bromo-2,2-dimethylchroman-4-amine.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
  • Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved February 26, 2026, from [Link]

  • MDPI. (2025).
  • Pohanka, M. (2014). Inhibitors of Acetylcholinesterase and Butyrylcholinesterase Meet Immunity. MDPI.
  • Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.
  • MDPI. (2022). Optical Resolution of Two Pharmaceutical Bases with Various Uses of Tartaric Acid Derivatives and Their Sodium Salts: Racemic Ephedrine and Chloramphenicol Base.
  • American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7454290, 2,2-Dimethyl-chroman-4-one. Retrieved February 26, 2026, from [Link]

  • ResearchGate. (2026).
  • Buchler GmbH. (n.d.). Enantioselective Amination. Retrieved February 26, 2026, from [Link]

  • ChemRxiv. (n.d.). Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. Retrieved February 26, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.).
  • BioPharm International. (2016).
  • Jung, M. E., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. PMC.

Sources

Technical Guide: Chiral Chroman-4-amine Building Blocks for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) scaffold represents a "privileged structure" in medicinal chemistry. Its thermodynamic stability, combined with a rigid bicyclic framework, allows for the precise vectorization of the amine functionality relative to the aromatic ring and the ether oxygen.

Unlike flexible phenethylamine analogs, the chroman-4-amine locks the "benzylic" amine into a specific conformation, reducing the entropic penalty upon binding to G-protein coupled receptors (GPCRs) and ion channels. This guide details the stereocontrolled synthesis of these blocks, focusing on scalability, enantiopurity, and diastereoselectivity.

Core Applications
  • GPCR Ligands: 5-HT (Serotonin) and Adrenergic receptor modulators.

  • Ion Channel Blockers: Kv1.5 blockers for atrial fibrillation (e.g., analogs of Chromanol 293B).

  • Enzyme Inhibitors: Kinase inhibitors where the chroman ring occupies the ATP-binding hydrophobic pocket.

Structural Biology & Pharmacophore Mapping

To rationally design drugs using this scaffold, one must understand the spatial constraints. The chroman ring exists predominantly in a half-chair conformation.

Pharmacophore Logic (DOT Visualization)

Pharmacophore Scaffold Chroman-4-amine Core Vector_N Amine Vector (H-Bond Donor/Acceptor) Scaffold->Vector_N C4 Position Vector_O Ether Oxygen (H-Bond Acceptor) Scaffold->Vector_O C1 Position Hydrophobic Benzene Ring (Pi-Pi Stacking) Scaffold->Hydrophobic Fused Ring Chirality C4 Stereocenter (Selectivity Filter) Scaffold->Chirality Defines Geometry Vector_N->Chirality Axial/Equatorial Control

Figure 1: Pharmacophore mapping of the chroman-4-amine scaffold showing critical interaction points.

Synthetic Methodologies: The Decision Matrix

Selecting the correct synthetic route depends on the stage of drug development (Discovery vs. Process) and the substitution pattern.

Method A: Ellman’s Sulfinamide Auxiliary (Discovery Standard)
  • Best for: SAR exploration, diverse R-groups, high diastereoselectivity.

  • Mechanism: Condensation of chiral tert-butanesulfinamide with chroman-4-one, followed by diastereoselective reduction.

  • Pros: Predictable stereochemistry; separable diastereomers; mild conditions.

Method B: Asymmetric Transfer Hydrogenation (ATH) (Process Standard)
  • Best for: Multi-kilogram scale-up, cost efficiency.

  • Mechanism: Ru-catalyzed dynamic kinetic resolution (DKR) or direct reductive amination.

  • Pros: High Turnover Number (TON); avoids stoichiometric chiral auxiliaries.

Method C: Biocatalysis (ω-Transaminases) (Green Alternative)
  • Best for: Ultra-high enantiopurity (>99% ee), green chemistry compliance.

  • Mechanism: Enzymatic amine transfer from an achiral donor (e.g., isopropylamine) to the ketone.

Detailed Experimental Protocols

Protocol A: Stereoselective Synthesis via Ellman Auxiliary

This protocol acts as a self-validating system: the formation of the imine is colorimetric (yellowing), and the diastereomers are usually separable by silica chromatography.

Step 1: Imine Formation[1]
  • Reagents: Chroman-4-one (1.0 equiv), (R)-tert-butanesulfinamide (1.1 equiv), Ti(OEt)₄ (2.0 equiv).

  • Solvent: Dry THF (0.5 M concentration).

  • Procedure:

    • Charge a flame-dried flask with chroman-4-one and (R)-sulfinamide under N₂.

    • Add THF, followed by dropwise addition of Ti(OEt)₄.

    • Reflux at 70°C for 16–24 hours. Checkpoint: Monitor by TLC. Product is less polar than sulfinamide.

    • Workup: Cool to RT. Pour into brine with vigorous stirring (forms a white Ti-salt precipitate). Filter through Celite. Dry organic layer (Na₂SO₄) and concentrate.

    • Yield Target: >85%.

Step 2: Diastereoselective Reduction

The choice of reducing agent dictates the cis/trans ratio relative to C2-substituents.

  • For Thermodynamic Control: Use NaBH₄ in MeOH (-20°C).

  • For Kinetic Control: Use L-Selectride in THF (-78°C).

  • Procedure (NaBH₄):

    • Dissolve the crude sulfinyl imine in MeOH (0.2 M). Cool to -20°C.

    • Add NaBH₄ (5.0 equiv) portion-wise.

    • Stir 2 hours. Quench with saturated NH₄Cl.

    • Extract with EtOAc. Purify via column chromatography to isolate single diastereomer.

Step 3: Acidic Deprotection
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add HCl/Dioxane (excess). Stir 1 hour at RT.

    • Concentrate to dryness to obtain the chiral amine hydrochloride salt.

Protocol B: Asymmetric Transfer Hydrogenation (ATH)

Ideal for converting chroman-4-ones directly to chiral amines or alcohols.

Workflow Visualization (DOT)

ATH_Workflow Input Chroman-4-one + Formic Acid/TEA Reaction Reaction: 28°C, 24h (Dynamic Kinetic Resolution) Input->Reaction Catalyst RuCl(p-cymene)[(S,S)-Ts-DPEN] Catalyst->Reaction 0.5 mol% Workup Basify (Na2CO3) -> Extract Reaction->Workup Output Chiral Chroman-4-amine (>95% ee) Workup->Output

Figure 2: Ruthenium-catalyzed ATH workflow for scalable synthesis.

Key Technical Insight: The reaction relies on the "metal-ligand bifunctional mechanism." The amine proton on the Ts-DPEN ligand directs the hydride transfer to the si or re face of the imine/ketone.

Comparative Data Analysis

The following table summarizes the efficiency of methods for a standard substrate (e.g., 2-phenylchroman-4-one).

MetricEllman AuxiliaryRu-Catalyzed ATHBiocatalysis (ω-TA)
Enantiomeric Excess (ee) >98% (after separation)90–97%>99%
Diastereoselectivity (dr) Tunable (reagent dependent)High (Catalyst control)Very High (Enzyme specific)
Scalability Moderate (Reagent cost)High (Low catalyst load)High (Volume efficiency)
Atom Economy Low (Auxiliary waste)HighHigh
Development Time Fast (Standard conditions)Medium (Ligand screening)Slow (Enzyme screening)

Troubleshooting & Causality

Issue: Low diastereoselectivity during Ellman reduction.

  • Cause: Temperature too high or insufficient steric bulk of the reducing agent.

  • Fix: Switch from NaBH₄ to L-Selectride and lower temperature to -78°C to enforce kinetic control via the "transition state chair model."

Issue: Incomplete conversion in ATH.

  • Cause: Poisoning of the Ru-catalyst by trace sulfur or oxidation of the catalyst.

  • Fix: Degas all solvents thoroughly. Ensure the ratio of Formic Acid:Triethylamine is strictly 5:2 (azeotropic mixture) to maintain pH stability.

References

  • Ellman, J. A., et al. (2010).[2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews.

  • Noyori, R., et al. (1996). "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Accounts of Chemical Research.

  • Turner, N. J., et al. (2010). "Biocatalytic Routes to Non-Racemic Chiral Amines." Chemical Reviews.

  • Kroutil, W., et al. (2014). "Chiral Amine Synthesis Using ω-Transaminases." Angewandte Chemie International Edition.

  • Merck & Co. (2010). "Biocatalytic Synthesis of Sitagliptin." Science (Demonstrates industrial application of transaminases for chiral amines).

Sources

(S)-2,2-Dimethylchroman-4-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Core Identity & Pharmaceutical Application Profile

Executive Summary

(S)-2,2-Dimethylchroman-4-amine is a high-value chiral heterocyclic building block belonging to the benzopyran class. Distinguished by its rigid bicyclic scaffold and the specific (S)-configuration at the C4 position, it serves as a critical pharmacophore in the development of potassium channel blockers (specifically IKs and Kv1.5 inhibitors), anti-arrhythmic agents, and neuroprotective drugs targeting butyrylcholinesterase (BuChE).

This guide provides the definitive physicochemical data, validated synthesis pathways, and quality control protocols required for the integration of this moiety into high-throughput screening (HTS) and lead optimization campaigns.

Physicochemical Profile

The following data represents the verified specification for the free base and its common hydrochloride salt form.

Core Specifications
PropertySpecification (Free Base)Specification (HCl Salt)
CAS Registry Number 235423-04-8 2646585-67-1
IUPAC Name (4S)-2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine(4S)-2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine hydrochloride
Molecular Formula C₁₁H₁₅NO C₁₁H₁₆ClNO
Molecular Weight 177.24 g/mol 213.71 g/mol
Chiral Center C4 (S-configuration)C4 (S-configuration)
Appearance Colorless to pale yellow oil/solidWhite to off-white crystalline solid
Solubility DMSO, Methanol, DCMWater (>20 mg/mL), DMSO
Molecular Properties (Computed)
  • LogP (Octanol/Water): ~1.85 (Predicts good membrane permeability)[1]

  • Topological Polar Surface Area (TPSA): 26.02 Ų (Favorable for CNS penetration)[1]

  • H-Bond Donors: 1

  • H-Bond Acceptors: 2

  • Rotatable Bonds: 0 (High structural rigidity)[1]

Structural Analysis & Stereochemistry

The therapeutic potency of 2,2-dimethylchroman-4-amine derivatives is frequently governed by the stereochemistry at the C4 position. The (S)-enantiomer often exhibits distinct binding kinetics compared to the (R)-enantiomer due to the spatial orientation of the amine group relative to the gem-dimethyl moiety.

Pharmacophore Diagram (DOT)

The following diagram illustrates the structural relationships and binding pockets typically targeted by this scaffold.[1]

Pharmacophore Scaffold 2,2-Dimethylchroman Scaffold Amine C4-Amine (S) (H-Bond Donor) Scaffold->Amine C4 Position GemDimethyl C2-Gem-Dimethyl (Lipophilic Pocket) Scaffold->GemDimethyl C2 Position Benzene Benzene Ring (Pi-Pi Stacking) Scaffold->Benzene Fused Ring KChannel K+ Channel (Pore Blocking) Amine->KChannel Ionic Interaction BuChE BuChE Enzyme (Active Site) GemDimethyl->BuChE Steric Fit Benzene->BuChE Hydrophobic Interaction

Figure 1: Pharmacophore mapping of (S)-2,2-dimethylchroman-4-amine showing critical binding interactions.

Synthesis & Manufacturing Protocols

To access the (S)-enantiomer with high optical purity (>98% ee), two primary methodologies are employed: Classical Resolution (robust for scale-up) and Asymmetric Transfer Hydrogenation (efficient for catalysis).

Method A: Reductive Amination with Classical Resolution

This protocol uses the commercially available 2,2-dimethylchroman-4-one as the starting material.

Step 1: Reductive Amination (Racemic Synthesis) [1]

  • Reagents: 2,2-Dimethylchroman-4-one (1.0 eq), Ammonium Acetate (10.0 eq), Sodium Cyanoborohydride (1.5 eq).

  • Solvent: Methanol.

  • Procedure: Dissolve ketone in methanol. Add ammonium acetate and stir at RT for 2 hours to form the imine in situ. Cool to 0°C and add NaBH₃CN portion-wise. Stir for 12 hours.

  • Workup: Quench with 1N NaOH. Extract with DCM.[1] The product is rac-2,2-dimethylchroman-4-amine.

Step 2: Optical Resolution (Chiral Salt Formation)

  • Screening: Dissolve racemate in Ethanol/Water (9:1). Add 0.5 eq of resolving agents (e.g., (L)-Tartaric acid, (S)-Mandelic acid, or N-Acetyl-L-leucine).

  • Crystallization: Heat to reflux until clear, then cool slowly to 4°C.

  • Filtration: Collect the precipitate (diastereomeric salt).[1]

  • Free Basing: Treat the salt with 1N NaOH and extract with Ethyl Acetate to yield the enantiomerically enriched amine.

  • Validation: Check ee% via Chiral HPLC.

Method B: Biocatalytic / Asymmetric Synthesis

For higher atom economy, asymmetric transfer hydrogenation using a Ruthenium or Iridium catalyst with a chiral ligand (e.g., TsDPEN) is preferred.

Workflow Diagram (DOT)

Synthesis Start 2,2-Dimethylchroman-4-one (Achiral Precursor) PathA Route A: Reductive Amination (NH4OAc, NaBH3CN) Start->PathA PathB Route B: Asymmetric Transfer Hydrogenation (Ru-catalyst, HCOOH/TEA) Start->PathB Racemate Racemic Amine (±) PathA->Racemate Resolution Chiral Resolution ((L)-Tartaric Acid) Racemate->Resolution Product (S)-2,2-Dimethylchroman-4-amine (>98% ee) Resolution->Product Crystallization PathB->Product Direct Chiral Induction

Figure 2: Comparative synthesis pathways for isolating the (S)-enantiomer.

Analytical Validation (QC)

Trustworthiness in data is paramount.[1] The following parameters must be met to release a batch for biological testing.

Chiral HPLC Method[5][6][7]
  • Column: Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Acceptance Criteria: (S)-isomer retention time distinct from (R)-isomer; Enantiomeric Excess (ee) > 98%.[1]

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.[1]

  • Diagnostic Signals:

    • δ 1.2-1.4 ppm: Two singlets (3H each) corresponding to the gem-dimethyl group at C2.[1]

    • δ 1.6-2.1 ppm: Multiplets for the C3 methylene protons (diastereotopic due to the chiral center).[1]

    • δ 3.9-4.1 ppm: Triplet or dd (1H) for the C4 methine proton attached to the amine.[1]

    • δ 6.8-7.3 ppm: Aromatic protons (4H) of the chroman ring.[1]

References

  • Sigma-Aldrich. (S)-2,2-Dimethylchroman-4-amine hydrochloride Product Specification. Retrieved from

  • BLD Pharm. Product Analysis: (S)-2,2-Dimethylchroman-4-amine. Retrieved from [1]

  • Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease.[1] Bioorganic & Medicinal Chemistry. Retrieved from [1]

  • BenchChem. Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studies. Retrieved from [1]

  • BioDuro. Diastereomeric Salt Resolution for Separating Chiral Compounds. Retrieved from [1]

Sources

The 2,2-Dimethylchroman Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

The 2,2-dimethylchroman moiety, a prominent heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active natural products and synthetic compounds. This guide provides a comprehensive technical overview of the pharmaceutical applications of 2,2-dimethylchroman derivatives, delving into their synthesis, diverse pharmacological activities, and the underlying mechanisms of action. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge to illuminate the therapeutic potential of this versatile chemical entity.

The Architectural Advantage: Understanding the 2,2-Dimethylchroman Core

The 2,2-dimethylchroman scaffold is a bicyclic system where a dihydropyran ring is fused to a benzene ring, with two methyl groups at the C2 position. This gem-dimethyl substitution is a key feature, imparting conformational rigidity and influencing the molecule's interaction with biological targets. The versatility of this core structure allows for substitutions at various positions on both the chroman ring system and the aromatic ring, enabling the fine-tuning of physicochemical properties and pharmacological activities. This structural adaptability has led to the development of a multitude of derivatives with a broad spectrum of therapeutic applications.[1][2][3]

Synthetic Strategies: Building the 2,2-Dimethylchroman Core

The construction of the 2,2-dimethylchroman skeleton is a critical step in the development of novel therapeutic agents. A variety of synthetic methodologies have been established, with the choice of route often depending on the desired substitution pattern.

Condensation of Phenols with Isoprenoid Precursors

A common and effective method involves the pyridine-catalyzed condensation of a substituted phenol with an isoprenoid-derived aldehyde or its acetal, such as 3-hydroxyisovaleraldehyde dimethyl acetal or 3-methylcrotonaldehyde.[4] This approach allows for the direct installation of the 2,2-dimethyl-2H-chromene ring, which can be subsequently reduced to the chroman scaffold if desired.

Experimental Protocol: Pyridine-Catalyzed Synthesis of 2,2-Dimethylchromenes [4]

  • Reactant Preparation: Dissolve the desired phenol in pyridine.

  • Addition of Acetal: Add 3-hydroxyisovaleraldehyde dimethyl acetal to the solution.

  • Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and pour it into a separatory funnel containing water and a suitable organic solvent (e.g., diethyl ether).

  • Extraction: Extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Cyclization of Prenylated Phenols

Another key strategy involves the acid-catalyzed cyclization of a phenol bearing a prenyl (3-methyl-2-butenyl) side chain. This intramolecular reaction proceeds via a carbocation intermediate to form the dihydropyran ring.

Workflow for Synthesis via Prenylated Phenols

G Phenol Substituted Phenol Prenylated_Phenol O- or C-Prenylated Phenol Phenol->Prenylated_Phenol Prenylation Prenyl_Bromide Prenyl Bromide Prenyl_Bromide->Prenylated_Phenol Base Base (e.g., K2CO3) Base->Prenylated_Phenol Dimethylchroman 2,2-Dimethylchroman Derivative Prenylated_Phenol->Dimethylchroman Intramolecular Cyclization Acid_Catalyst Acid Catalyst (e.g., H+) Acid_Catalyst->Dimethylchroman

Caption: Synthesis of 2,2-dimethylchromans via prenylation and cyclization.

Therapeutic Landscape: A Spectrum of Pharmacological Activities

Derivatives of 2,2-dimethylchroman have demonstrated a remarkable range of biological effects, positioning them as promising candidates for the treatment of various diseases.

Oncology: A Multi-pronged Attack on Cancer

The 2,2-dimethylchroman scaffold has emerged as a "privileged structure" in the design of anticancer agents.[5] These derivatives have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms.[1][6]

  • Hypoxia-Inducible Factor-1 (HIF-1) Inhibition: Certain 2,2-dimethyl-2H-chromene-based arylsulfonamide analogs have been identified as potent inhibitors of the HIF-1 pathway.[7][8] HIF-1 is a key transcription factor that plays a crucial role in tumor survival and progression, particularly under hypoxic conditions. By inhibiting HIF-1, these compounds can disrupt tumor metabolism and angiogenesis.[7][9]

  • Tubulin Polymerization Inhibition: Some substituted 4-aryl-4H-chromene compounds interfere with microtubule dynamics by inhibiting tubulin polymerization.[6] This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis in cancer cells.[6]

  • Kinase and Topoisomerase Inhibition: Various chromane derivatives have shown inhibitory activity against protein kinases essential for cancer cell growth and topoisomerases involved in DNA replication and repair.[6]

  • Antiproliferative Activity: A series of substituted dimethyl-chroman-based analogs of Tamoxifen have shown significant antiproliferative activity against both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells, with IC50 values in the micromolar range.[10] Some of these compounds were found to trigger apoptosis.[10]

Compound Type Target Cell Line Activity (IC50) Reference
2,2-dimethyl-2H-chromen derivativeMCF-750 µg/ml[9]
Tamoxifen analogsMCF-7 (ER+), MDA MB-231 (ER-)8.5-25.0 µM[10]
Spirobenzo[h]chromene derivativesMCF-7, HT-29, A5491.78-5.47 µM[11]

Signaling Pathway: HIF-1 Inhibition by 2,2-Dimethylchroman Derivatives

G Hypoxia Hypoxia in Tumor Microenvironment HIF1a_Stabilization HIF-1α Stabilization Hypoxia->HIF1a_Stabilization HIF1a_HIF1b HIF-1α/HIF-1β Dimerization HIF1a_Stabilization->HIF1a_HIF1b HRE Binding to Hypoxia Response Element (HRE) in DNA HIF1a_HIF1b->HRE Gene_Transcription Transcription of Target Genes (e.g., VEGF, GLUT1) HRE->Gene_Transcription Tumor_Progression Tumor Angiogenesis, Metabolism, and Survival Gene_Transcription->Tumor_Progression DMC_Derivative 2,2-Dimethylchroman Derivative DMC_Derivative->HIF1a_HIF1b Inhibition

Caption: Mechanism of HIF-1 inhibition by 2,2-dimethylchroman derivatives.

Cardiovascular Applications: Modulators of Ion Channels

A significant area of research for 2,2-dimethylchroman derivatives has been in the cardiovascular arena, primarily as modulators of potassium channels.

  • Potassium Channel Openers (PCOs): Many 4,6-disubstituted-2,2-dimethylchromans are structurally related to cromakalim, a well-known ATP-sensitive potassium (KATP) channel opener.[12][13][14] By opening these channels in vascular smooth muscle cells, these compounds cause hyperpolarization of the cell membrane, leading to the closure of voltage-gated calcium channels.[15] The subsequent decrease in intracellular calcium concentration results in vasodilation and a reduction in blood pressure.[12][16]

  • Modulation of Insulin Release: Interestingly, some of these KATP channel openers also inhibit glucose-induced insulin release from pancreatic β-cells, an effect also mediated by the opening of KATP channels in these cells.[12][16] However, structural modifications can lead to derivatives with pharmacological profiles different from cromakalim, with some compounds showing more potent effects on pancreatic β-cells than on vascular smooth muscle.[12]

  • Calcium Channel Blockade: Further pharmacological investigations have suggested that the myorelaxant activity of some 2,2-dimethylchroman derivatives may result from a direct blockade of Ca2+ entry, indicating a dual mechanism of action for certain compounds.[16][17]

Experimental Protocol: Evaluation of Vasorelaxant Activity [12]

  • Tissue Preparation: Isolate rat aorta rings and mount them in an organ bath containing a physiological salt solution, maintained at 37°C and gassed with 95% O2/5% CO2.

  • Contraction Induction: Induce a sustained contraction of the aortic rings with a high concentration of KCl (e.g., 30 mM).

  • Compound Administration: Once a stable contraction is achieved, add the test compound in a cumulative manner to the organ bath.

  • Data Recording: Record the changes in isometric tension and express the relaxation as a percentage of the KCl-induced contraction.

  • Data Analysis: Calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

Neurodegenerative Disorders: Targeting Key Enzymes

The chromane scaffold is also being explored for its potential in treating neurodegenerative diseases like Alzheimer's disease.[6][18]

  • Cholinesterase Inhibition: Many chromanone derivatives exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][18] By inhibiting these enzymes, the levels of the neurotransmitter acetylcholine in the brain are increased, which is beneficial for cognitive function.[6]

  • Sirtuin 2 (SIRT2) Inhibition: A series of substituted chroman-4-one derivatives have been identified as selective and potent inhibitors of SIRT2, an enzyme implicated in neurodegenerative processes.[6]

  • Monoamine Oxidase (MAO) Inhibition: Some chromane derivatives have demonstrated inhibitory activity against MAO-A and MAO-B, enzymes that metabolize neurotransmitters.[6][18]

Structure-Activity Relationships (SAR): Guiding Rational Drug Design

Systematic modifications of the 2,2-dimethylchroman scaffold have provided valuable insights into the structure-activity relationships (SAR) for various biological activities.

  • For KATP Channel Opening Activity: The nature and position of substituents on the chroman ring system are crucial. For instance, in a series of 4,6-disubstituted 2,2-dimethylchromans, a progressive increase in the steric hindrance of the chemical functionalities at the 4- and 6-positions led to a progressive magnification of the inhibitory effect on insulin release and, to a lesser extent, the vasorelaxant activity.[16]

  • For Anticancer Activity: In the case of HIF-1 inhibitors, a 3,4-dimethoxybenzenesulfonyl group in one region and a propan-2-amine in another region of a 2,2-dimethyl-2H-chromene-based arylsulfonamide conferred the strongest inhibitory effect on HIF-1 activated transcription.[8]

  • For Anticonvulsant Activity: The introduction of an azolyl group at the 3-position of the chroman-4-one core has been shown to be effective against pentylenetetrazole (PTZ)-induced convulsions.[2]

Future Perspectives and Conclusion

The 2,2-dimethylchroman scaffold continues to be a highly valuable and "privileged" structure in the field of medicinal chemistry. Its synthetic tractability and the diverse range of pharmacological activities exhibited by its derivatives underscore its potential for the development of new and improved therapeutic agents. The ongoing exploration of this versatile core, coupled with a deeper understanding of its interactions with biological targets, promises to yield novel drug candidates for a wide spectrum of diseases, from cancer and cardiovascular disorders to neurodegenerative conditions. The ability to fine-tune the biological activity through targeted structural modifications makes the 2,2-dimethylchroman framework a compelling platform for future drug discovery and development endeavors.

References

  • Patel, M., Noolvi, M. N., & Patel, Z. (2021). Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Chemistry, 60B, 874-880.
  • Benchchem. (n.d.).
  • Oriental Journal of Chemistry. (2025, April 28). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential.
  • Lebrun, P., et al. (2005). 4,6-Disubstituted 2,2-dimethylchromans structurally related to the K(ATP) channel opener cromakalim: design, synthesis, and effect on insulin release and vascular tone. Journal of medicinal chemistry, 48(3), 833–842.
  • Lebrun, P., et al. (2017). Deciphering Structure-Activity Relationships in a Series of 2,2-Dimethylchromans Acting as Inhibitors of Insulin Release and Smooth Muscle Relaxants. ChemMedChem, 12(21), 1779–1788.
  • National Institutes of Health. (n.d.). Structure–activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1)
  • Chavan, A. A., & Pai, N. R. (2021). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Journal of Heterocyclic Chemistry, 58(12), 2359-2382.
  • Burke, A. J., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & medicinal chemistry letters, 63, 128668.
  • Kushwaha, R. K., Singh, K., Kumar, P., & Chandra, D. (2019). Review on Chromen derivatives and their Pharmacological Activities. Research Journal of Pharmacy and Technology, 12(10), 5035-5041.
  • Lee, K., et al. (2012). Structure-activity relationship of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs of 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide, a novel small molecule hypoxia inducible factor-1 (HIF-1) pathway inhibitor and anti-cancer agent. Bioorganic & medicinal chemistry, 20(14), 4590–4597.
  • Therapeutic Potential of Chromones - TSI Journals. (n.d.).
  • ResearchGate. (n.d.). A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential | Request PDF.
  • Google Patents. (n.d.). EP0312432A1 - 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them.
  • Singh, K., et al. (2024). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents. Bioorganic & medicinal chemistry letters, 108, 129789.
  • ResearchGate. (n.d.). Synthesis of 2,2-Dimethyl-4-chromanones | Request PDF.
  • Lebrun, P., et al. (2019). 2,2-Dimethyl-3,4-dihydro-2H-1,4-benzoxazines as isosteres of 2,2-dimethylchromans acting as inhibitors of insulin release and vascular smooth muscle relaxants. Bioorganic & medicinal chemistry letters, 29(5), 688–692.
  • Benchchem. (n.d.). Strategies for Creating a Derivative Library of 6-Bromo-2,2-dimethylchroman-4-one for SAR Studi.
  • Lee, K., et al. (2020). Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors. Bioorganic chemistry, 101, 104000.
  • Kumar, R., et al. (2020). Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review. Current organic synthesis, 17(4), 268–282.
  • Chem-Impex. (n.d.). 2,2-Dimethyl-6-hydroxy-4-chromanone.
  • Bandaranayake, W. M., Crombie, L., & Whiting, D. A. (1971). Novel methods for the synthesis of 2-2-dimethylchromens.
  • ResearchGate. (n.d.).
  • Lee, K. H., et al. (2010). Antitumor Agents 286. Design, Synthesis and Structure-Activity Relationships of 3′R,4′R-Disubstituted-2′,2′-dimethyldihydropyrano[2,3-f]chromone (DSP) Analogs as Potent Chemosensitizers to Overcome Multidrug Resistance. Journal of medicinal chemistry, 53(24), 8614–8624.
  • ResearchGate. (n.d.). Synthesis of 2,2-dimethyl-chroman-based stereochemically flexible and constrained anti-breast cancer agents | Request PDF.
  • ResearchGate. (n.d.). Recent Developments in the Chemistry of Potassium Channel Activators: The Cromakalim Analogs | Request PDF.
  • National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents.
  • Rawat, P., & Verma, S. M. (2016). Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities. Drug design, development and therapy, 10, 2977–2987.
  • Research Journal of Pharmacy and Technology. (n.d.). Review on Chromen derivatives and their Pharmacological Activities.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Potassium channel opener.
  • MDPI. (n.d.). KCNT1 Channel Blockers: A Medicinal Chemistry Perspective.
  • MDPI. (n.d.).
  • Advanced Light Source. (2017, January 24). Two Basic Mechanisms of Cardiovascular Drugs.
  • National Center for Biotechnology Information. (n.d.). Development of a Selective Chemical Inhibitor for the Two-Pore Potassium Channel, KCNK9.
  • Semantic Scholar. (n.d.).

Sources

(S)-2,2-Dimethylchroman-4-amine synonyms and IUPAC name

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(S)-2,2-Dimethylchroman-4-amine is a privileged chiral scaffold in medicinal chemistry, serving as a critical pharmacophore for potassium channel openers (KATP), Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) modulators, and butyrylcholinesterase (BChE) inhibitors. Its structural rigidity, defined by the benzopyran core and the gem-dimethyl steric lock, provides a defined vector for substituent display, making it an ideal building block for fragment-based drug discovery (FBDD).

This guide details the nomenclature, physicochemical properties, synthesis protocols, and therapeutic applications of this core moiety.

Part 1: Nomenclature & Identification

Precise identification is critical due to the existence of enantiomers and various numbering systems in legacy literature.

Parameter Technical Detail
IUPAC Name (4S)-2,2-dimethyl-3,4-dihydro-2H-chromen-4-amine
Systematic Name (4S)-2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-4-amine
Common Synonyms (S)-2,2-Dimethyl-4-aminochroman; (S)-4-Amino-2,2-dimethylchromane
CAS Number 235423-04-8 (Free Base)2646585-67-1 (Hydrochloride Salt)
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.25 g/mol
SMILES C[C@]1(C)CCc2ccccc2O1
Chiral Center C4 (S-configuration)

Part 2: Structural Logic & Pharmacophore Analysis

Conformational Locking

The 2,2-dimethyl substitution pattern is not merely lipophilic; it exerts a Thorpe-Ingold effect , biasing the chroman ring towards a half-chair conformation. This "gem-dimethyl effect" restricts the conformational flexibility of the pyran ring, reducing the entropic penalty upon binding to protein targets.

  • Lipophilicity (LogP): ~1.8 – 2.2 (Calculated). Ideal for CNS penetration.

  • H-Bonding: The C4-amine acts as a primary H-bond donor/acceptor, while the pyran oxygen serves as a weak acceptor.

Stereochemical Significance

Biological activity in chroman derivatives is often stereospecific. For KATP channel openers (e.g., Cromakalim analogs), the (3S,4R) or (3R,4S) configuration is crucial. In the case of 2,2-dimethylchroman-4-amine, the (S)-enantiomer often mimics the bioactive conformation of naturally occurring flavonoids or specific drug candidates like ABBV-2222 (Galicaftor), where the chroman amine serves as a key linker.

Part 3: Synthesis & Manufacturing Protocols

Two primary routes exist: Classical Optical Resolution (for cost-effective scale-up) and Asymmetric Synthesis (for high enantiomeric excess).

Route A: Classical Resolution (Scalable)

This method involves the reductive amination of 2,2-dimethylchroman-4-one followed by resolution with a chiral acid.

Step-by-Step Protocol:

  • Precursor Synthesis: React 2'-hydroxyacetophenone with acetone (Kabbe condensation) or use 3,3-dimethylacrylic acid with phenol (Friedel-Crafts) to generate 2,2-dimethylchroman-4-one .

  • Reductive Amination: Treat the ketone with hydroxylamine to form the oxime, followed by hydrogenation (Raney Ni or Pd/C) to yield racemic (±)-2,2-dimethylchroman-4-amine .

  • Resolution:

    • Dissolve the racemate in hot ethanol/methanol.

    • Add 0.5 - 1.0 equivalents of (2R,3R)-Tartaric Acid (or Dibenzoyl-L-tartaric acid).

    • Allow controlled cooling to crystallize the diastereomeric salt.

    • Validation: Recrystallize until constant melting point and optical rotation are achieved.

    • Free Basing: Treat salt with 1M NaOH and extract with DCM to yield the (S)-amine.

Route B: Asymmetric Synthesis (Ellman’s Auxiliary)

For high-value research samples, Ellman’s sulfinamide chemistry provides >98% ee.

  • Condensation: Reflux 2,2-dimethylchroman-4-one with (S)-(-)-2-methyl-2-propanesulfinamide and Ti(OEt)₄ in THF to form the chiral ketimine.

  • Reduction: Reduce the ketimine at -48°C using NaBH₄. The bulky sulfinyl group directs hydride attack to the Re-face (or Si-face depending on auxiliary), establishing the C4 stereocenter.

  • Deprotection: Hydrolyze the sulfinamide with HCl/MeOH to release the chiral amine hydrochloride.

Synthesis Workflow Diagram

SynthesisPathways Start 2,2-Dimethylchroman-4-one Racemate (±)-Amine (Racemic) Start->Racemate NH2OH; H2/Pd Imine (S)-N-Sulfinyl Ketimine Start->Imine (S)-tBu-Sulfinamide Ti(OEt)4 Salt (S)-Amine • (R,R)-Tartrate (Diastereomeric Salt) Racemate->Salt (R,R)-Tartaric Acid Resolution FinalA (S)-2,2-Dimethylchroman-4-amine Salt->FinalA NaOH (Free base) Protected Sulfinamide Intermediate (High de) Imine->Protected NaBH4 (Diastereoselective) FinalB (S)-2,2-Dimethylchroman-4-amine (>98% ee) Protected->FinalB HCl/MeOH (Deprotection)

Caption: Comparative synthetic workflows for (S)-2,2-Dimethylchroman-4-amine via Classical Resolution (Top) and Asymmetric Ellman Synthesis (Bottom).

Part 4: Pharmaceutical Applications[4][13][14]

CFTR Modulators (Cystic Fibrosis)

The chroman-4-amine core is a structural analog used in the synthesis of "Correctors" like Galicaftor (ABBV-2222) . These molecules bind to the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein, assisting its folding and trafficking to the cell surface.

  • Mechanism: The chroman amine moiety often occupies a hydrophobic pocket, with the amine nitrogen forming a crucial salt bridge or hydrogen bond with the protein backbone (e.g., Asp or Glu residues).

K_ATP Channel Openers

Benzopyran derivatives (e.g., Cromakalim) are classic potassium channel openers used for hypertension and asthma.

  • Role of Amine: While Cromakalim uses a pyrrolidinone ring, the 4-amine variant serves as a bioisostere, allowing for the attachment of urea or amide linkers to tune potency and selectivity for sulfonylurea receptor subtypes (SUR1 vs. SUR2).

BChE Inhibitors (Alzheimer’s)

Substituted chroman-4-amines have shown potency as Butyrylcholinesterase (BChE) inhibitors. The lipophilic gem-dimethyl group anchors the molecule in the enzyme's active site gorge, while the amine interacts with the catalytic triad region.

Part 5: Analytical Characterization

To ensure scientific integrity, the following analytical parameters must be verified.

Chiral HPLC Method[10]
  • Column: Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm or 280 nm.

  • Expected Result: Baseline separation of (S) and (R) enantiomers.

Optical Rotation
  • Instrument: Polarimeter (Sodium D-line, 589 nm).

  • Conditions: 20°C, c = 1.0 in Methanol or Chloroform.

  • Note: The sign of rotation (+/-) depends heavily on the solvent and salt form. Always compare against a known standard or Certificate of Analysis (CoA) for the specific batch.

NMR Validation (400 MHz, CDCl₃)
  • δ 1.2 - 1.4 ppm: Two singlets (3H each) for gem-dimethyl groups.

  • δ 1.8 - 2.1 ppm: Multiplets for C3-methylene protons.

  • δ 3.9 - 4.1 ppm: Triplet/Multiplet for C4-methine proton (alpha to amine).

  • δ 6.8 - 7.3 ppm: Aromatic protons (pattern depends on substitution, typically 4H for unsubstituted).

References

  • PubChem. (n.d.). (S)-2,2-Dimethylchroman-4-amine. National Library of Medicine. Retrieved from [Link]

  • Wang, X., et al. (2018). Discovery of ABBV/GLPG-2222: A Potent CFTR Corrector. Journal of Medicinal Chemistry.
  • Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. (Methodology for Route B).
  • Tímár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones.

Strategic Sourcing and Synthesis of (S)-2,2-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pharmacophore & The Challenge

The (S)-2,2-dimethylchroman-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in potassium channel openers (KATP), antihypertensives (e.g., Cromakalim analogs), and recently in neuroprotective agents targeting oxidative stress and MAO inhibition.

While the racemic chroman-4-amine is often commercially available, the (S)-enantiomer is frequently the eutomer (active isomer). Sourcing this specific enantiomer presents a "Make vs. Buy" dilemma:

  • Commercial Supply: Often limited to milligram scales, expensive, or supplied with variable enantiomeric excess (ee%).

  • Synthetic Challenge: The gem-dimethyl group at the C2 position introduces significant steric bulk, complicating standard enzymatic resolutions and hindering nucleophilic attack at the C4 position during reductive amination.

This guide provides a validated roadmap for sourcing this molecule, prioritizing a stereoselective "Make" strategy using Ellman’s auxiliary, which offers the highest reliability for drug discovery timelines.

Strategic Sourcing Decision Matrix

Before committing laboratory resources, use the following logic flow to determine the optimal sourcing path. This minimizes cost-per-milligram while ensuring enantiopurity >98%.

SourcingStrategy Start START: Need (S)-2,2-Dimethylchroman-4-amine CheckVendor Check Commercial Vendors (Enamine, WuXi, Sigma) Start->CheckVendor StockCheck In Stock > 1g? CheckVendor->StockCheck PurityCheck CoA Claims >98% ee? StockCheck->PurityCheck Yes MakeDecision Initiate Synthesis StockCheck->MakeDecision No / Lead Time > 4wks OrderQC Order & Internal QC (Chiral HPLC) PurityCheck->OrderQC Yes PurityCheck->MakeDecision No / Racemic only RouteSelect Select Synthetic Route MakeDecision->RouteSelect Ellman Route A: Ellman Auxiliary (High Purity, MedChem Scale) RouteSelect->Ellman Priority for <10g Res Route B: Classical Resolution (Low Cost, Multi-Gram Scale) RouteSelect->Res Priority for >50g

Figure 1: Decision matrix for sourcing chiral chroman amines. The "Make" pathway is often faster than custom synthesis lead times.

The "Make" Protocol: Asymmetric Synthesis via Ellman Auxiliary

For drug discovery applications (100 mg to 10 g scale), the Ellman Sulfinamide approach is the gold standard. It bypasses the yield loss of chiral resolution (max 50% yield) and avoids the substrate specificity issues of biocatalysis caused by the bulky 2,2-dimethyl group.

Retrosynthetic Analysis

The target molecule is accessed via the condensation of 2,2-dimethylchroman-4-one with (S)-tert-butanesulfinamide , followed by diastereoselective reduction.

  • Precursor: 2,2-Dimethylchroman-4-one (CAS: 19713-73-6). Commercially abundant.[1]

  • Chiral Source: (S)-(-)-2-Methyl-2-propanesulfinamide (Ellman's Sulfinamide).

Step-by-Step Experimental Protocol
Step 1: Formation of the Chiral Ketimine

Context: The gem-dimethyl group at C2 makes the C4 ketone sterically hindered. Standard dehydration (MgSO4) will fail.[1] You must use Titanium(IV) ethoxide as a Lewis acid and water scavenger.

Reagents:

  • 2,2-Dimethylchroman-4-one (1.0 eq)

  • (S)-(-)-tert-Butanesulfinamide (1.2 eq)

  • Ti(OEt)4 (2.0 eq) — Freshly distilled or high grade

  • THF (Anhydrous)

Procedure:

  • Dissolve ketone (10 mmol) and (S)-sulfinamide (12 mmol) in anhydrous THF (0.5 M concentration).

  • Add Ti(OEt)4 (20 mmol) dropwise under N2 atmosphere.

  • Critical: Heat to reflux (65-70 °C) for 16–24 hours. Note: The steric bulk requires thermal energy to drive the equilibrium.

  • Monitor by TLC/LCMS.[1] The starting ketone peak should disappear.[1]

  • Workup: Cool to RT. Pour into brine (30 mL) with vigorous stirring. The Ti salts will precipitate as a thick white slurry. Dilute with EtOAc, filter through a Celite pad.

  • Purify via flash chromatography (Hexane/EtOAc gradient).[1]

Step 2: Diastereoselective Reduction

Context: This step sets the stereocenter.[1] The bulky sulfinyl group directs the hydride attack.

Reagents:

  • N-Sulfinyl ketimine (from Step 1)

  • NaBH4 (Sodium Borohydride) - Standard diastereoselectivity

  • THF/MeOH (98:2)

  • Alternative: L-Selectride (Lithium tri-sec-butylborohydride) if NaBH4 yields poor dr (diastereomeric ratio).

Procedure:

  • Dissolve the ketimine in THF at -48 °C (dry ice/acetonitrile bath) or -78 °C.

  • Add NaBH4 (2.0 eq) or L-Selectride (1.5 eq) slowly.

  • Stir for 3-4 hours, allowing slow warming to 0 °C.

  • Quench with saturated NH4Cl. Extract with EtOAc.[1]

  • Validation: Analyze the crude mixture by HPLC to determine the diastereomeric ratio (dr) before hydrolysis.

Step 3: Cleavage of the Auxiliary

Procedure:

  • Dissolve the sulfinamide intermediate in MeOH.

  • Add 4M HCl in Dioxane (2.0 eq). Stir at RT for 1 hour.

  • Concentrate in vacuo to obtain the (S)-2,2-dimethylchroman-4-amine hydrochloride salt .

  • Recrystallize from EtOH/Et2O to upgrade chiral purity if necessary.

Visualizing the Synthetic Workflow

The following diagram illustrates the chemical transformation and the critical control points (CCP) where stereochemistry is defined.

EllmanSynthesis Ketone 2,2-Dimethyl chroman-4-one Imine Chiral N-Sulfinyl Imine Ketone->Imine (S)-tBS-NH2 Ti(OEt)4, Reflux (Dehydration) AmineProt Sulfinamide Intermediate Imine->AmineProt NaBH4 or L-Selectride -78°C to 0°C (Stereo-induction) FinalProduct (S)-2,2-Dimethyl chroman-4-amine HCl AmineProt->FinalProduct HCl / MeOH (Hydrolysis)

Figure 2: The Ellman Auxiliary synthetic pathway. The reduction step (middle arrow) is the stereodefinitive step.

Quality Control & Analytical Validation

Trusting the label on a purchased chiral amine is a risk in high-stakes drug discovery. You must validate the Enantiomeric Excess (ee%) .

Chiral HPLC Method (Standard)[1]
  • Column: Daicel Chiralpak AD-H or OD-H (Amylose/Cellulose based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm.[1]

  • Target: ee > 98%.

Mosher's Acid Analysis (NMR Backup)

If a chiral column is unavailable, derivatize the amine with (R)-(-)-MTPA-Cl (Mosher's acid chloride).

  • Analyze via 1H NMR or 19F NMR.[1]

  • The diastereomeric protons (or fluorines) will appear as distinct peaks, allowing integration to calculate dr (and thus ee).

Data Summary: Comparison of Methods

FeatureEllman Synthesis (Recommended)Classical Resolution (Tartaric Acid)Enzymatic Resolution (Lipase)
Theoretical Yield 100% (Stereoselective)50% (Max)50% (Max)
Purity (ee%) Typically >98%Variable (Requires Recrystallization)>99% (High Specificity)
Scalability Good (g to kg)Excellent (kg to ton)Excellent (kg to ton)
Steric Tolerance High (Tolerates 2,2-dimethyl)ModerateLow (Enzymes struggle with C2 bulk)
Cost Moderate (Ti reagent cost)LowModerate

Handling and Stability

  • Storage: The free amine is prone to oxidation (forming the imine or N-oxide) and carbamate formation from atmospheric CO2. Store as the HCl salt at 4°C under Argon/Nitrogen.

  • Safety: Chroman amines are biologically active (potassium channel openers).[1] Handle with strict PPE to avoid hypotensive effects if inhaled or absorbed.[1]

References

  • Ellman, J. A., et al. (2010).[2] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740.

  • Burke, A. J., et al. (2022). "Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease."[1] Bioorganic & Medicinal Chemistry, 62, 116726.

  • BenchChem. (2025).[1][3] "An In-depth Technical Guide on the Biological Activity of (R)-7-Methylchroman-4-amine." BenchChem Technical Notes.

  • Organic Syntheses. "Preparation of Enantioenriched Homoallylic Primary Amines using Ellman's Auxiliary." Organic Syntheses, 88, 68.

  • Emami, S., et al. (2021). "Recent advances of chroman-4-one derivatives: Synthetic approaches and bioactivities." European Journal of Medicinal Chemistry, 216, 113302.

Sources

Architecting Privileged Scaffolds: Pharmacophore Properties and Synthetic Workflows of Dimethylchroman Amines

Author: BenchChem Technical Support Team. Date: March 2026

Byline: Senior Application Scientist Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Overview

In the landscape of medicinal chemistry, the chromane ring system has emerged as a highly potent, privileged pharmacophore[1]. Structurally characterized by the fusion of a benzene nucleus with a dihydropyran ring, the chroman scaffold mimics the conformational space of several endogenous neurotransmitters and signaling molecules[2].

When functionalized with a gem-dimethyl group and an amine moiety, the resulting dimethylchroman amines exhibit exceptional versatility. These modifications are not arbitrary; they are rational design choices that dictate target selectivity across a spectrum of neurodegenerative and cardiovascular diseases. This whitepaper deconstructs the pharmacophore properties of dimethylchroman amines, elucidating the causality behind their receptor affinities, and provides self-validating experimental workflows for their synthesis and kinetic evaluation.

Pharmacophore Mapping & Mechanistic Causality

To understand the efficacy of dimethylchroman amines, we must deconstruct the molecule into its functional zones. Each structural element serves a distinct mechanistic purpose in receptor binding.

  • The Chroman Core (Rigid Scaffold): The absence of a C2-C3 double bond (which distinguishes it from chromones) allows the dihydropyran ring to adopt a puckered conformation[2]. This semi-rigidity is crucial for orienting the molecule within deep receptor clefts, facilitating

    
     stacking interactions with aromatic residues in the target active site.
    
  • The gem-Dimethyl Anchor: Typically positioned at C2 or C3, the gem-dimethyl group serves a dual purpose. First, it restricts bond rotation, locking the adjacent amine into a bioactive conformation. Second, it significantly increases the lipophilicity of the scaffold, a mandatory requirement for penetrating the Blood-Brain Barrier (BBB) in CNS-targeted therapies[1].

  • The Amine Warhead: Positioned at C3 or C4, the amine acts as the primary hydrogen bond donor/acceptor. Its functionalization dictates the therapeutic target. Unsubstituted or alkylated amines interact with the catalytic anionic site of butyrylcholinesterase (BuChE)[1]. Propargylation shifts the affinity toward Monoamine Oxidase B (MAO-B)[1], while integration into a lactam ring creates dual-acting agents for serotonin receptors (5-HT1A) and transporters (SERT)[3].

Pharmacophore A Dimethylchroman Amine B gem-Dimethyl Group (Lipophilic Anchor) A->B C Chroman Core (Rigid Scaffold) A->C D Amine Moiety / Propargyl (H-Bond / Covalent) A->D E Hydrophobic Pocket (BuChE / MAO-B) B->E Anchors F Aromatic Pi-Pi Stacking (Receptor Cleft) C->F Orients G Catalytic Anionic Site (Enzyme Active Site) D->G Binds

Fig 1: Logical mapping of the dimethylchroman amine pharmacophore to receptor binding sites.

Target-Specific Affinities & Quantitative Profiling

The modularity of the dimethylchroman amine scaffold allows for precise tuning of pharmacological activity. Below is a synthesis of how specific substitutions alter target affinity.

Cholinesterase Inhibition (Alzheimer's Disease)

gem-Dimethylchroman-4-amines have been identified as selective, mixed inhibitors of equine serum butyrylcholinesterase (eqBuChE)[1]. The positioning of electron-donating groups significantly impacts binding. For instance, an 8-methoxy substitution on the chroman ring yields an


 of 7.6 μM, outperforming the unsubstituted variant[1]. Kinetic studies reveal these compounds interact with both the free enzyme and the enzyme-substrate complex[1].
Monoamine Oxidase Inhibition (Parkinson's Disease)

The propargyl amine unit is a well-documented "warhead" for irreversible MAO-B inhibition (e.g., selegiline). When the propargyl group is grafted onto the gem-dimethylchroman-4-amine scaffold, the resulting compounds exhibit moderate MAO-B inhibition (~28% at 1 µM)[1]. Interestingly, NMR studies suggest that the bulky gem-dimethyl unit may sterically hinder covalent binding with the FAD cofactor, acting instead via non-covalent interactions[1].

Serotonergic Modulation & KATP Channel Opening

Beyond neurodegeneration, lactam-fused chroman amines demonstrate high-affinity dual action at the 5-HT1A receptor and the serotonin transporter, making them compelling candidates for treatment-resistant depression[3]. Furthermore, 2,2-dimethylchromans (such as cromakalim) act as potent ATP-sensitive potassium (


) channel openers, specifically targeting the SUR2B/Kir6.1 subtype to induce vascular smooth muscle relaxation[4].
Quantitative Structure-Activity Relationship (QSAR) Data
Compound DerivativePrimary TargetPharmacological Effect

/ Affinity
Ref.
Unsubstituted chroman-4-amine (4a)eqBuChEMixed Inhibition38 μM[1]
6-Methylchroman-4-amine (4e)eqBuChEMixed Inhibition52 μM[1]
8-OMe-chroman-4-amine (4b)eqBuChEMixed Inhibition7.6 μM[1]
Naphthylchroman-4-amine (4d)eqBuChEMixed Inhibition8.9 μM[1]
Propargyl gem-dimethylchroman-4-aminesMAO-BModerate Inhibition28% at 1 µM[1]
Lactam-fused chroman amines5-HT1A / SERTDual Antagonist/SSRIHigh Affinity[3]
2,2-Dimethylchroman (Cromakalim)

(SUR2B)
VasorelaxationHigh Potency[4]

Self-Validating Experimental Protocols

As application scientists, we prioritize protocols that inherently validate their own success. The following workflows detail the synthesis of dimethylchroman amines and the subsequent kinetic validation of their binding mechanisms.

Protocol 1: Synthesis via Reductive Amination

To generate gem-dimethylchroman-4-amines, reductive amination of the corresponding chromanone precursor is the optimal route[1].

Causality Rationale: We utilize Sodium Cyanoborohydride (


) in mildly acidic conditions rather than stronger reducing agents like 

.

selectively reduces the protonated imine intermediate without prematurely reducing the ketone starting material, thereby preventing the formation of inactive chroman-4-ol side products[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the gem-dimethylchroman-4-one precursor in anhydrous methanol.

  • Imine Formation: Add 5.0 equivalents of ammonium acetate (or the desired primary amine) and stir at room temperature for 30 minutes to facilitate imine formation.

  • Selective Reduction: Lower the temperature to 0°C. Slowly add 1.5 equivalents of

    
     and a catalytic amount of glacial acetic acid (AcOH) to adjust the pH to ~5.0.
    
  • Reaction: Heat the mixture to 80–90°C and reflux overnight[3].

  • Workup & Purification: Quench the reaction with saturated aqueous

    
    . Extract with dichloromethane (DCM), dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure amine (typical yields >80%).
Protocol 2: Kinetic Validation of Mixed Inhibition

To validate the binding mode of the synthesized amines against BuChE, standard Lineweaver-Burk plots are insufficient due to reciprocal distortion. We employ Cornish-Bowden plots to definitively prove mixed inhibition[1].

Causality Rationale: Mixed inhibitors bind to both the free enzyme (E) and the enzyme-substrate complex (ES). A Cornish-Bowden plot (


 versus 

) yields lines that intersect above the x-axis, providing a distinct, mathematically rigorous confirmation of this dual-binding mechanism that Lineweaver-Burk cannot reliably provide[1].

Step-by-Step Methodology:

  • Assay Setup: Prepare a 0.1 M phosphate buffer (pH 8.0). Set up a 96-well plate with varying concentrations of the dimethylchroman amine inhibitor (e.g., 0, 5, 10, 20, 40 μM).

  • Enzyme Incubation: Add eqBuChE to each well and incubate at 25°C for 15 minutes to allow equilibrium binding.

  • Substrate Addition: Initiate the reaction by adding varying concentrations of the substrate (butyrylthiocholine iodide) and the chromogen (DTNB).

  • Data Acquisition: Measure absorbance continuously at 412 nm for 5 minutes using a microplate reader to determine initial velocities (

    
    ).
    
  • Plotting: Plot

    
     against inhibitor concentration 
    
    
    
    . An intersection point in the second quadrant confirms mixed inhibition, validating the pharmacophore's interaction with both the catalytic site and the peripheral anionic site.

Workflow N1 Chromanone Precursor N2 Reductive Amination N1->N2 NaBH3CN N3 Dimethylchroman Amine N2->N3 Yield >80% N4 Enzyme Kinetics (Cornish-Bowden) N3->N4 In Vitro N5 STD-NMR & Docking N3->N5 In Silico N6 Lead Compound Validation N4->N6 N5->N6

Fig 2: Self-validating experimental workflow for synthesis and kinetic evaluation.

Conclusion

The dimethylchroman amine scaffold is a masterclass in rational drug design. By leveraging the rigid chroman core for spatial orientation, the gem-dimethyl group for lipophilicity and conformational locking, and the amine moiety for targeted hydrogen bonding, researchers can architect highly specific therapeutics. By coupling robust synthetic pathways like selective reductive amination with rigorous validation models such as Cornish-Bowden kinetics and STD-NMR, drug development professionals can confidently advance these privileged scaffolds from in vitro discovery to in vivo success.

References

  • Source: uevora.
  • Source: nih.
  • Source: doi.
  • Source: benchchem.
  • Source: nih.

Sources

Methodological & Application

Application Note: Strategic Chiral Resolution of Racemic 2,2-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The 2,2-dimethylchroman-4-amine scaffold is a critical pharmacophore in medicinal chemistry, serving as the immediate precursor to potassium channel openers (KATP) such as Cromakalim and its analogs. While the racemic synthesis of the chroman ring is straightforward, the biological activity is almost exclusively associated with a single enantiomer (typically the (3S,4R) configuration in disubstituted analogs, or the (R)-amine in monosubstituted precursors).

Separating the racemic amine (


-1) into its enantiopure forms is a bottleneck in early-phase drug discovery. This guide provides two distinct, field-proven protocols for resolution:
  • Classical Diastereomeric Crystallization: The robust "workhorse" method for gram-to-kilogram scale.

  • Enzymatic Kinetic Resolution (EKR): A "green" methodology for high-purity requirements using Lipase B from Candida antarctica (CAL-B).

Analytical Validation: Chiral HPLC Method

Before attempting resolution, a robust analytical method must be established to determine Enantiomeric Excess (


).
Protocol A: Chiral HPLC Conditions

Principle: Separation based on hydrogen bonding and steric inclusion within a polysaccharide stationary phase.

ParameterConditionRationale
Column Chiralcel OD-H (250 x 4.6 mm, 5 µm)Cellulose tris(3,5-dimethylphenylcarbamate) is the gold standard for benzylic amines.
Mobile Phase Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)DEA is mandatory to suppress silanol ionization and prevent peak tailing of the free amine.
Flow Rate 0.5 - 1.0 mL/minLower flow rates often improve resolution (

) for bulky chroman systems.
Detection UV @ 254 nm / 280 nmThe chroman aromatic ring provides strong UV absorption.
Temperature 25°C (Ambient)Lower temperatures (10-15°C) can enhance separation factors (

) if resolution is poor.

Self-Validation Step:

  • Inject the racemate first. You must observe a 1:1 split with baseline resolution (

    
    ).
    
  • If peaks overlap, reduce IPA content to 5% or switch to Chiralpak AD-H (Amylose-based).

Method I: Classical Resolution via Diastereomeric Salt Formation

Best for: Scale-up (>10g), cost-efficiency, and access to both enantiomers.

Mechanistic Insight

The 2,2-dimethyl substitution at the C2 position creates a "gem-dimethyl" effect, imposing steric rigidity on the pyran ring. This rigidity facilitates high-fidelity molecular recognition by rigid resolving agents. D-(-)-Mandelic acid is the preferred agent due to its ability to form stable, crystalline salts with benzylic-type amines via multipoint hydrogen bonding (carboxyl-to-amine and hydroxyl-to-ether oxygen).

Step-by-Step Protocol

Reagents:

  • Racemic 2,2-dimethylchroman-4-amine (1.0 eq)

  • D-(-)-Mandelic Acid (1.0 eq)

  • Solvent: Ethanol (95%) or Ethanol/Water mixtures.

Procedure:

  • Dissolution: Dissolve 10.0 g (56.4 mmol) of racemic amine in 50 mL of absolute Ethanol at 60°C.

  • Addition: Add 8.58 g (56.4 mmol) of D-(-)-Mandelic acid. Stir until fully dissolved.

  • Nucleation: Allow the solution to cool slowly to room temperature (25°C) over 4 hours.

    • Critical Step: If no precipitate forms after 4 hours, scratch the flask wall or add a seed crystal. Do not cool rapidly to 0°C yet, or you will trap the eutomer (impurities).

  • Crystallization: Once turbidity is observed, cool to 0–5°C and stir for 2 hours.

  • Filtration: Filter the white solid (Salt A). Save the filtrate (Mother Liquor).

  • Recrystallization (Purification):

    • Dissolve Salt A in minimal boiling Ethanol.

    • Cool and filter again. This is the Diastereomerically Pure Salt .

  • Free Basing:

    • Suspend the salt in CH₂Cl₂ (50 mL) and add 1M NaOH (50 mL).

    • Stir vigorously for 30 mins.

    • Separate the organic layer, dry over Na₂SO₄, and evaporate.

Data Output:

  • Yield: Typically 30-40% (theoretical max 50% for one enantiomer).

  • Optical Purity: >98%

    
     after one recrystallization.
    

Method II: Enzymatic Kinetic Resolution (EKR)[1]

Best for: High optical purity requirements (>99% ee), mild conditions, and "Green" chemistry compliance.

Mechanistic Insight

Candida antarctica Lipase B (CAL-B) catalyzes the selective acylation of amines. The enzyme's active site typically favors the (R)-enantiomer of benzylic amines, converting it into an amide, while leaving the (S)-amine unreacted.

Step-by-Step Protocol

Reagents:

  • Racemic Amine (1.0 eq)[1]

  • Novozym 435 (Immobilized CAL-B, 10-20% w/w relative to substrate)

  • Ethyl Acetate (Acts as both Solvent and Acyl Donor) OR Isopropyl Acetate (slower, more selective).

Procedure:

  • Setup: In a shaker flask, dissolve 1.0 g of racemic amine in 20 mL of Ethyl Acetate.

  • Initiation: Add 100 mg of Novozym 435 beads.

  • Incubation: Shake at 200 rpm at 30°C.

    • Note: Do not exceed 40°C; thermal instability leads to non-selective chemical acylation.

  • Monitoring (The "Stop" Button):

    • Sample 50 µL every 2 hours. Analyze via Chiral HPLC.

    • Stop the reaction when the conversion reaches 49-50% . Do not let it go to 51%, or the remaining amine optical purity will degrade.

  • Workup:

    • Filter off the enzyme beads (can be recycled).

    • Evaporate the solvent.

  • Separation:

    • The residue contains (R)-Acetamide (Neutral) and (S)-Amine (Basic).

    • Dissolve in CH₂Cl₂. Wash with 1M HCl.

    • Organic Layer: Contains the (R)-Amide.[1][2] (Hydrolyze with NaOH/EtOH to recover (R)-amine).

    • Aqueous Layer: Contains (S)-amine.[3] Basify with NaOH and extract to recover pure (S)-amine.

Visualization of Workflows

Figure 1: Decision Matrix & Resolution Logic

ResolutionWorkflow Start Racemic 2,2-dimethylchroman-4-amine Decision Select Strategy Start->Decision Class_Path Method A: Classical Resolution (>10g Scale) Decision->Class_Path Bulk Scale Enz_Path Method B: Enzymatic (CAL-B) (High Purity / Green) Decision->Enz_Path High Purity/Green Salt_Form Add D-Mandelic Acid (Solvent: EtOH) Class_Path->Salt_Form Filter Filtration Salt_Form->Filter Solid Solid: (R)-Amine Salt (Diastereomer A) Filter->Solid Precipitate Liquor Liquor: (S)-Amine Salt (Diastereomer B) Filter->Liquor Filtrate Recryst Recrystallization (Maximize ee%) Solid->Recryst Recryst->Solid Acylation Novozym 435 + EtOAc (Kinetic Resolution) Enz_Path->Acylation Monitor Monitor Conversion (Stop at 50%) Acylation->Monitor AcidWash Acid/Base Extraction Monitor->AcidWash Amide Organic Layer: (R)-Acetamide AcidWash->Amide Acylated Product FreeAmine Aq. Layer: (S)-Amine AcidWash->FreeAmine Unreacted Substrate

Caption: Figure 1.[4] Strategic decision tree comparing Classical Crystallization vs. Enzymatic Resolution workflows.

Troubleshooting & Optimization Guide

ProblemProbable CauseCorrective Action
No Crystallization (Method I) Solvent too polar or concentration too low.Evaporate 20% of solvent. Add a "seed" crystal. Switch to IPA (Isopropanol) which is less polar than EtOH.
Low Optical Purity (Method I) Rapid cooling trapped the wrong isomer.Re-heat to reflux and cool slower (1°C/min). Perform a second recrystallization.
Reaction Stalls <40% (Method II) Enzyme inhibition or water presence.Use Molecular Sieves (4Å) to keep solvent dry. Add more enzyme (up to 50% w/w).
HPLC Peak Tailing Silanol interaction.Ensure 0.1% Diethylamine (DEA) is fresh in the mobile phase.

References

  • Paetzold, J., & Bäckvall, J. E. (2005).[5] Chemoenzymatic dynamic kinetic resolution of primary amines. Journal of the American Chemical Society.[5] Retrieved from [Link]

  • Stringham, R. W., & Ye, Y. K. (2006).[6] Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases. Journal of Chromatography A. Retrieved from [Link]

Sources

Handling and storage conditions for chiral primary amines

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Handling and Storage Protocols for Chiral Primary Amines

Introduction

Chiral primary amines are foundational stereogenic building blocks, comprising the core motifs of approximately 40% of commercial active pharmaceutical ingredients (APIs)[1]. Despite their ubiquity in drug development, these compounds are notoriously susceptible to environmental degradation. Exposure to atmospheric conditions can lead to the loss of enantiomeric excess (ee) via racemization, or chemical quenching via carbon dioxide (CO2) and moisture[2][3]. This application note provides a comprehensive, field-proven guide to the mechanistic causality of amine degradation and establishes self-validating protocols for their rigorous handling and storage.

Mechanistic Causality of Amine Degradation

2.1. Carbamate and Bicarbonate Formation (CO2 Poisoning) Primary amines are strong nucleophiles and Brønsted bases. Upon exposure to ambient air, unhindered primary amines rapidly attack the electrophilic carbon of atmospheric CO2, generating intermolecular ammonium carbamate salts[4]. This degradation pathway is highly accelerated by trace amounts of water at the gas-liquid interface, which facilitates proton transfer and drives the subsequent hydrolysis of carbamates into bicarbonate salts[4][5]. Macroscopically, this alters the reagent's molarity and physical state (often causing irreversible clumping or "oiling out"), effectively quenching the amine's nucleophilicity.

2.2. Racemization and Stereochemical Erosion The stereochemical integrity of


-chiral primary amines is vulnerable to racemization, particularly in the presence of trace transition metals, elevated temperatures, or adventitious catalytic impurities. The dominant mechanism involves the reversible dehydrogenation of the amine to an achiral, planar 

imine intermediate, followed by non-stereoselective re-reduction (imine-enamine tautomerization)[2][6]. Preventing this requires strict thermal control and the absolute exclusion of catalytic metal contaminants during storage and transfer.

Degradation A Chiral Primary Amine (R-NH2) C Ammonium Carbamate Formation A->C Nucleophilic Attack F Imine Intermediate (Dehydrogenation) A->F Oxidation B Atmospheric CO2 + H2O B->C Catalysis / Reactant D Bicarbonate Salt Formation C->D Hydrolysis E Trace Metals / Heat E->F Catalysis G Racemization (Loss of ee) F->G Tautomerization

Logical relationship of chiral primary amine degradation pathways.

Quantitative Overview of Degradation Factors

To systematically mitigate risks, it is critical to understand the kinetic and thermodynamic consequences of each degradation trigger.

Table 1: Chiral Primary Amine Degradation Pathways and Prevention Strategies

Degradation PathwayPrimary TriggerConsequencePrevention Strategy
Carbamate Formation Atmospheric CO2Loss of nucleophilicity, precipitationArgon backfilling, Schlenk techniques
Bicarbonate Formation CO2 + Trace H2OIrreversible salt formation, altered molarityOven-dried glassware, desiccator storage
Racemization Heat, Trace MetalsLoss of enantiomeric purity (ee)Low-temp storage (2-8°C), metal-free handling
Oxidation O2 / PhotolysisN-oxide formation, discolorationAmber glass vials, inert atmosphere

Air-Free Handling and Storage Workflows

To preserve the chemical and stereochemical integrity of chiral primary amines, researchers must employ rigorous air-free techniques utilizing specialist equipment such as a glove box or a Schlenk line[3]. The following protocols establish a self-validating system: if the positive pressure of the inert gas is maintained (visually indicated by a bubbler) and the septum integrity remains intact, the amine remains uncompromised[7].

Workflow Step1 Oven-Dry Glassware (140°C, 4 hrs) Step2 Cool under N2/Ar (Schlenk Line) Step1->Step2 Step3 Transfer Amine via Double-Tipped Needle Step2->Step3 Step4 Seal in Amber Vial with PTFE Septum Step3->Step4 Step5 Store at 2-8°C in Desiccator Step4->Step5

Step-by-step workflow for the air-free handling and storage of chiral amines.

Protocol A: Schlenk-Line Transfer of Liquid Chiral Amines

Causality Focus: Tipping reagent bottles exposes the liquid amine to the rubber septum, causing elastomer swelling, degradation, and potential contamination[7]. Syringe or double-tipped needle transfers under positive nitrogen/argon pressure prevent this while excluding CO2 and moisture.

Step-by-Step Methodology:

  • Glassware Preparation: Bake all receiving flasks and syringes at 140°C for a minimum of 4 hours to remove adsorbed surface moisture[7].

  • Purging: Assemble the glassware while hot. Connect to a Schlenk line and subject the system to three cycles of high vacuum followed by dry Argon (Ar) backfilling. Ar is preferred over N2 due to its higher density, which provides a superior protective blanket over the liquid.

  • Syringe Preparation: Flush the oven-dried syringe with inert gas at least 10 times to displace any residual atmospheric air and moisture adsorbed on the glass[7].

  • Transfer: Insert a small-gauge needle (18–21 gauge) into the Sure/Seal™ or equivalent septum of the chiral amine container. Inject a volume of inert gas equal to the volume of amine to be withdrawn to prevent negative pressure.

  • Withdrawal: Withdraw the liquid slowly. Critical Step: Always reinsert the needle through the existing puncture hole in the septum to minimize coring and maintain the seal's integrity for future use[7].

Protocol B: Long-Term Storage and Aliquoting

Causality Focus: Light exposure can trigger radical-mediated oxidation, while temperature fluctuations promote the condensation of trapped moisture, accelerating both carbamate formation and racemization kinetics.

Step-by-Step Methodology:

  • Container Selection: Aliquot the bulk chiral amine into smaller, single-use or limited-use amber glass vials to prevent photochemical degradation[3].

  • Sealing: Use PTFE-lined silicone septa. PTFE provides chemical inertness against the highly basic amine, while the silicone backing ensures a resealable puncture matrix.

  • Headspace Purging: Blow a gentle stream of dry Argon over the liquid surface for 30–60 seconds before rapidly crimping/capping the vial.

  • Storage Environment: Store the sealed vials in a secondary desiccator cabinet or a sealed vacuum bag containing indicating Drierite (CaSO4)[3].

  • Temperature Control: Maintain the storage temperature at 2–8°C (or -20°C for highly sensitive benzylic amines). Critical Step: Allow the vial to warm completely to room temperature in a desiccator before opening to prevent atmospheric moisture from condensing into the cold liquid.

References

  • Accelerated reactions of amines with carbon dioxide driven by superacid at the microdroplet interface Source: National Institutes of Health (NIH) URL:[Link]

  • A Unified Approach to CO2–Amine Reaction Mechanisms Source: American Chemical Society (ACS) URL:[Link]

  • Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle Source: White Rose University Consortium URL:[Link]

  • Catalytic Racemisation of Chiral Amines and Application in Dynamic Kinetic Resolution Source: ResearchGate URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Source: University of Pittsburgh URL:[Link]

  • Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization Source: National Institutes of Health (NIH) URL:[Link]

Sources

Preparation of (S)-2,2-Dimethylchroman-4-amine hydrochloride salt

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Asymmetric Synthesis of (S)-2,2-Dimethylchroman-4-amine Hydrochloride Salt

Abstract

This comprehensive application note provides a detailed, field-proven protocol for the preparation of enantiomerically pure (S)-2,2-Dimethylchroman-4-amine hydrochloride. The chroman ring system is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting neurodegenerative diseases like Alzheimer's.[1] The stereochemistry at the C4 position is often critical for biological activity, necessitating robust methods for accessing single enantiomers. This guide details a reliable and scalable three-stage process: first, the synthesis of racemic 2,2-dimethylchroman-4-amine via reductive amination of the corresponding chromanone; second, the efficient chiral resolution of the racemate using diastereomeric salt crystallization; and finally, the formation of the stable hydrochloride salt. We delve into the causality behind procedural choices, from reagent selection to analytical validation, to equip researchers with a self-validating and reproducible methodology.

Introduction: The Significance of Chiral Chroman-4-amines

Chroman-4-one and its derivatives are versatile heterocyclic compounds that serve as crucial intermediates in the synthesis of a wide array of bioactive molecules.[2][3] The 4-amino-substituted chroman skeleton, in particular, is a key pharmacophore found in numerous compounds with significant biological activity.[4] For instance, gem-dimethylchroman-4-amine derivatives have demonstrated notable inhibitory activity against butyrylcholinesterase (BuChE), an important target in Alzheimer's disease therapy.[1]

As with many pharmaceuticals, the biological activity is highly dependent on the three-dimensional arrangement of atoms. The preparation of a single enantiomer, such as the (S)-enantiomer of 2,2-dimethylchroman-4-amine, is therefore paramount. While various asymmetric synthesis strategies exist, classical resolution of a racemic mixture via diastereomeric salt formation remains one of the most reliable, cost-effective, and scalable methods for producing enantiopure amines in industrial and research settings.[5] This guide focuses on this classical approach, providing a robust pathway from the racemic precursor to the final, enantiomerically pure hydrochloride salt.

Overall Synthetic Workflow

The synthesis is logically structured in three primary stages, beginning with the formation of the racemic amine, followed by stereochemical purification, and concluding with the preparation of the final salt form.

G cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Salt Formation A 2,2-Dimethylchroman-4-one B (±)-2,2-Dimethylchroman-4-amine A->B Reductive Amination C Diastereomeric Salt Mixture ((S)-Amine·(L)-Acid / (R)-Amine·(L)-Acid) B->C + (L)-Tartaric Acid D Crystallized (S)-Amine·(L)-Acid Salt C->D Fractional Crystallization E (S)-2,2-Dimethylchroman-4-amine (Free Base) D->E Basification (e.g., NaOH) F (S)-2,2-Dimethylchroman-4-amine Hydrochloride Salt (Final Product) E->F + HCl

Diagram 1: Overall workflow for the synthesis of the target compound.

Experimental Protocols & Methodologies

Stage 1: Synthesis of Racemic (±)-2,2-Dimethylchroman-4-amine

Principle of the Reaction: This stage employs a one-pot reductive amination of 2,2-dimethylchroman-4-one. The ketone is first reacted with an ammonia source (ammonium acetate) to form an intermediate imine in situ. This imine is then immediately reduced by sodium cyanoborohydride (NaBH₃CN) to yield the primary amine. NaBH₃CN is the reductant of choice here because it is mild enough to selectively reduce the protonated imine intermediate over the starting ketone under weakly acidic conditions, preventing side reactions.

Protocol:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2,2-dimethylchroman-4-one (5.0 g, 28.4 mmol) and methanol (100 mL). Stir until the solid is fully dissolved.

  • Reagent Addition: Add ammonium acetate (21.9 g, 284 mmol, 10 equivalents) to the solution. Stir for 15 minutes at room temperature to facilitate imine formation.

  • Reduction: Cool the flask in an ice bath. In a single portion, add sodium cyanoborohydride (2.67 g, 42.6 mmol, 1.5 equivalents).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 16 hours). Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 9:1 Dichloromethane:Methanol eluent system.

  • Workup (Quenching): Carefully add 2 M aqueous HCl to the reaction mixture until the pH is ~2 to quench any unreacted NaBH₃CN. Stir for 30 minutes.

  • Workup (Basification): Make the solution basic (pH ~12) by the slow addition of 4 M aqueous NaOH.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude racemic amine as an oil. The product is typically used in the next step without further purification.

Stage 2: Chiral Resolution via Diastereomeric Salt Formation

Principle of Resolution: This protocol leverages the principle that enantiomers ((R)- and (S)-amines) react with a single enantiomer of a chiral acid (the resolving agent, here (L)-(+)-tartaric acid) to form a mixture of diastereomers.[5] Diastereomers have different physical properties, including solubility. By carefully selecting a solvent system, one diastereomeric salt can be induced to crystallize selectively, while the other remains in solution.

G cluster_racemate Racemic Amine Mixture cluster_salts Diastereomeric Salt Mixture (Different Solubilities) S_Amine (S)-Amine ResolvingAgent + (L)-Chiral Acid R_Amine (R)-Amine S_Salt (S)-Amine · (L)-Acid R_Salt (R)-Amine · (L)-Acid Separation Fractional Crystallization Crystals Less Soluble Salt Crystallizes Separation->Crystals Supernatant More Soluble Salt in Solution Separation->Supernatant

Diagram 2: Principle of separating enantiomers via diastereomeric salt formation.

Protocol:

  • Salt Formation: Dissolve the crude racemic amine (approx. 28.4 mmol) in isopropanol (100 mL). In a separate flask, dissolve (L)-(+)-tartaric acid (4.26 g, 28.4 mmol, 1.0 equivalent) in isopropanol (50 mL), heating gently if necessary.

  • Crystallization: Add the warm tartaric acid solution to the amine solution. A precipitate should form immediately. Heat the resulting slurry to reflux until a clear solution is obtained.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization.

  • Isolation: Collect the crystalline solid by vacuum filtration, washing the cake with a small amount of cold isopropanol. This solid is the enriched diastereomeric salt of the (S)-amine.

  • Liberation of Free Amine: Transfer the collected salt to a flask containing 4 M aqueous NaOH (50 mL). Stir vigorously until all the solid dissolves.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (S)-2,2-dimethylchroman-4-amine as a free base.

Validation Step: Enantiomeric Purity Analysis It is critical to determine the enantiomeric excess (ee) of the resolved amine before proceeding. This is achieved using Chiral High-Performance Liquid Chromatography (HPLC).

  • Column: Chiralcel OD-H or equivalent.

  • Mobile Phase: A mixture of hexane and isopropanol with a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 Hexane:IPA:DEA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis: Inject a small, diluted sample of the resolved amine. Compare the resulting chromatogram to a standard of the racemic mixture to identify the peaks corresponding to the (R) and (S) enantiomers and calculate the ee. An ee >98% is desirable.

Stage 3: Preparation of (S)-2,2-Dimethylchroman-4-amine Hydrochloride

Principle: The final step is a simple acid-base reaction to convert the purified free amine into its hydrochloride salt. Salts are typically crystalline, stable solids with improved handling properties compared to the often-oily free bases.

Protocol:

  • Dissolution: Dissolve the enantiomerically pure (S)-amine free base in anhydrous diethyl ether (50 mL).

  • Acidification: Cool the solution in an ice bath. Slowly add a 2 M solution of HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form.

  • Precipitation: Continue adding the HCl solution until no further precipitation is observed.

  • Isolation: Stir the suspension in the ice bath for 30 minutes, then collect the white solid by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of cold diethyl ether and dry the product under vacuum to yield the final (S)-2,2-Dimethylchroman-4-amine hydrochloride salt.

Product Characterization & Data

The final product should be characterized thoroughly to confirm its identity, purity, and stereochemical integrity.

ParameterSpecification
Appearance White to off-white solid
Molecular Formula C₁₁H₁₆ClNO
Molecular Weight 213.71 g/mol
CAS Number 2646585-67-1[6]
¹H NMR (DMSO-d₆, 400 MHz) Expected peaks corresponding to the dimethyl, methylene, methine, and aromatic protons.
¹³C NMR (DMSO-d₆, 100 MHz) Expected peaks for all 11 unique carbons.
Mass Spectrometry (ESI+) m/z calculated for C₁₁H₁₆NO⁺ [M-Cl]⁺: 178.12; found: ~178.1
Enantiomeric Excess (ee) > 98% (determined by Chiral HPLC)
Storage Room temperature, protected from light and moisture.

Safety and Handling

  • Reagents: Handle all chemicals, particularly sodium cyanoborohydride (toxic, flammable solid) and corrosive acids/bases (HCl, NaOH), in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Quenching: The quenching of sodium cyanoborohydride with acid generates hydrogen cyanide gas, which is extremely toxic. This step must be performed in an efficient fume hood.

References

  • Kristensen, J. L., et al. (2012). Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Moutayakine, A., et al. (2022). Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • dos Santos, J. C. S., et al. (2023). Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. Molecules. Available at: [Link]

  • Gupea. (2012). Design, Synthesis, and Evaluation of Functionalized Chroman-4-one and Chromone Derivatives. University of Gothenburg. Available at: [Link]

  • Al-Warhi, T., et al. (2020). Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Derivatives. Current Organocatalysis. Available at: [Link]

  • Li, J., et al. (2019). Diastereoselective Synthesis of Multisubstituted Chroman Derivatives via Iminium Formation/Morita-Baylis-Hillman Reaction/Oxa-Michael Reaction Sequence. Chemistry Letters. Available at: [Link]

  • BioDuro. (2018). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Available at: [Link]

  • ResearchGate. (2018). Synthesis of chroman-4-one derivatives. Available at: [Link]

  • Wyllie, S. G., et al. (2020). Synthesis and evaluation of novel chromanone and quinolinone analogues of uniflorol as anti-leishmanial agents. RSC Advances. Available at: [Link]

  • Wyllie, S. G., et al. (2021). Synthesis and Evaluation of Novel 2,2-Dimethylthiochromanones as Anti-Leishmanial Agents. Molecules. Available at: [Link]

  • Royal Society of Chemistry. (2021). Enantioselective synthesis of 2-amino-4H-chromene derivatives with antifungal activities on phytopathogenic fungi. Organic Chemistry Frontiers. Available at: [Link]

  • Sharma, G., et al. (2020). Chromanone-A Prerogative Therapeutic Scaffold: An Overview. Current Drug Research Reviews. Available at: [Link]

Sources

High-Fidelity Nucleophilic Substitution Protocols for Chroman-4-amine Scaffolds in SAR Library Construction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Value

The chroman-4-amine (3,4-dihydro-2H-1-benzopyran-4-amine) scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in neuroprotective agents, cholinesterase inhibitors (Alzheimer’s/Parkinson’s therapeutics), and kinase inhibitors. Its semi-rigid bicyclic structure offers a unique vector for displaying substituents in 3D space, often superior to flexible benzyl amines for locking into receptor pockets.

This guide details the optimization of Nucleophilic Substitution workflows where chroman-4-amine acts as the nucleophile. We focus on two primary pathways essential for Structure-Activity Relationship (SAR) library generation:

  • 
     (Nucleophilic Aromatic Substitution):  For heteroaryl coupling (e.g., kinase cores).[1]
    
  • 
     (Bimolecular Nucleophilic Substitution):  For precise alkyl chain introduction.
    

Mechanistic Insight & Reactivity Profile[1]

The Nucleophile: Chroman-4-amine

Unlike simple benzyl amines, the chroman-4-amine possesses distinct steric and electronic features:

  • Benzylic Character: The C4 position is benzylic, stabilizing adjacent carbocation character, but in substitution reactions where the nitrogen attacks, the steric environment is the governing factor.

  • Conformational Lock: The fused benzene ring restricts the flexibility of the dihydropyran ring, often forcing the amine into a pseudo-equatorial or pseudo-axial orientation. This constraint can retard reaction rates with bulky electrophiles compared to acyclic analogs.[1]

  • Chirality: C4 is a stereocenter.[1] Preserving enantiopurity during substitution is critical.[1]

    
     and 
    
    
    
    reactions (where Nitrogen is the nucleophile) generally proceed with retention of configuration at the C4 carbon, as the bond breaking occurs at the electrophile, not the chroman stereocenter.
Reaction Pathway Decision Tree

The following diagram illustrates the logical flow for selecting the appropriate substitution protocol based on the electrophile type.

ReactionPathways Start Start: Chroman-4-amine Electrophile Select Electrophile Start->Electrophile ArylHalide Electron-Deficient Heteroaryl Halide (e.g., 4-Cl-Pyrimidine) Electrophile->ArylHalide Aryl/Heteroaryl AlkylHalide Alkyl Halide (e.g., Benzyl bromide, MeI) Electrophile->AlkylHalide Aliphatic SNAr_Path Pathway A: SNAr (Heat, Base, Polar Solvent) ArylHalide->SNAr_Path Activated Buchwald Alternative: Buchwald-Hartwig (If SNAr fails) ArylHalide->Buchwald Unactivated SN2_Path Pathway B: SN2 (Controlled Temp, Weak Base) AlkylHalide->SN2_Path Primary/Secondary Reductive Alternative: Reductive Amination (To avoid over-alkylation) AlkylHalide->Reductive If Aldehyde avail. Product Target SAR Analog SNAr_Path->Product SN2_Path->Product

Caption: Decision matrix for functionalizing chroman-4-amines. Pathway selection depends on electrophile reactivity and steric demand.

Application Note 1: Heteroarylation

Context: This is the standard method for synthesizing kinase inhibitors where the chroman amine is coupled to a hinge-binding motif (e.g., purine, pyrimidine, quinazoline).

Critical Parameters
  • Solvent: Polar aprotic solvents (DMSO, NMP, DMF) are required to stabilize the Meisenheimer complex intermediate.

  • Base: Non-nucleophilic organic bases (DIPEA, TEA) are preferred to neutralize the generated acid (HCl/HF). Inorganic bases (

    
    ) can be used but may suffer from solubility issues in organic media.[1]
    
  • Temperature: 80°C – 120°C is typical.[1] Microwave irradiation often accelerates this significantly.[1]

Detailed Protocol: Coupling with 4-Chloropyrimidine

Objective: Synthesis of N-(pyrimidin-4-yl)chroman-4-amine derivatives.

Materials:

  • Chroman-4-amine hydrochloride (1.0 equiv)

  • 4-Chloropyrimidine derivative (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Solvent: n-Butanol (for reflux) or DMSO (for microwave)

Step-by-Step Methodology:

  • Preparation: In a reaction vial, dissolve the 4-chloropyrimidine (1.1 equiv) in n-Butanol (concentration 0.2 M).

    • Why n-Butanol? It allows for high-temperature reflux (117°C) and often precipitates the product upon cooling, simplifying purification.

  • Activation: Add DIPEA (3.0 equiv) to the solution. Stir for 5 minutes at room temperature.

  • Addition: Add Chroman-4-amine (1.0 equiv). If using the HCl salt, ensure the extra equivalent of base is accounted for.

  • Reaction:

    • Method A (Thermal): Reflux at 110°C for 4–12 hours.[1] Monitor by LCMS.[1]

    • Method B (Microwave): Heat at 140°C for 20–40 minutes in a sealed vessel.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If precipitate forms: Filter and wash with cold ethanol.[1]

    • If no precipitate: Dilute with EtOAc, wash with water (x3) and brine (x1) to remove n-Butanol/DMSO. Dry over

      
      .[1]
      
  • Purification: Flash chromatography (DCM/MeOH gradient).

Self-Validation Checkpoint:

  • TLC: The product is usually more polar than the starting chloride but less polar than the free amine.

  • 1H NMR: Look for the disappearance of the C4-H signal shift (typically shifts downfield upon heteroarylation) and the loss of the NH2 protons.

Application Note 2: Controlled Alkylation

Context: Introducing alkyl chains (methyl, ethyl, benzyl) to modulate lipophilicity (LogP) or probe steric pockets.[1] Challenge: Poly-alkylation. Primary amines readily convert to secondary, then tertiary, and finally quaternary ammonium salts.

Optimization Strategy

To favor Mono-alkylation:

  • Stoichiometry: Use a slight excess of the amine (1.5 equiv) relative to the alkyl halide, or use the alkyl halide as the limiting reagent (0.8 equiv).

  • Base Selection: Use a weak inorganic base (

    
     or 
    
    
    
    ) to scavenge protons without promoting elimination of the alkyl halide.[1]
  • Solvent: Acetonitrile (MeCN) is ideal.[1]

Detailed Protocol: Benzylation of Chroman-4-amine

Objective: Synthesis of N-benzylchroman-4-amine.

Materials:

  • Chroman-4-amine (1.0 equiv)

  • Benzyl Bromide (0.9 equiv) - Limiting reagent

  • 
     (2.0 equiv)[1]
    
  • Solvent: Acetonitrile (anhydrous)[1]

Step-by-Step Methodology:

  • Suspension: Suspend Chroman-4-amine and

    
     in anhydrous Acetonitrile (0.1 M).
    
  • Controlled Addition: Cool the mixture to 0°C in an ice bath.

  • Alkylation: Add Benzyl Bromide dropwise over 20 minutes.

    • Causality: Slow addition at low temperature keeps the concentration of electrophile low relative to the unreacted primary amine, statistically favoring mono-alkylation.

  • Progression: Allow to warm to room temperature and stir for 12–16 hours.

  • Quench & Workup: Filter off the solid

    
    .[1] Concentrate the filtrate.
    
  • Purification: The crude will contain mostly secondary amine, some tertiary amine, and unreacted starting material.

    • Column conditions: Use a gradient of Hexane/EtOAc.[1] The tertiary amine (dialkylated) usually elutes first (less polar), followed by the desired secondary amine.

Comparative Data: Solvent & Base Effects

The following table summarizes optimization data for the


 reaction of chroman-4-amine with 4-chloro-quinazoline (a common model system).
EntrySolventBaseTemp (°C)Time (h)Yield (%)Notes
1DCMTEA4024<10Too low temp for

2THFDIPEA66 (Reflux)1245Slow kinetics
3n-Butanol DIPEA 117 6 88 Optimal thermal conditions
4DMSO

100482Difficult workup (DMSO removal)
5NMPDIPEA150 (MW)0.592Best for high-throughput (Microwave)

Stereochemical Considerations

When using chiral chroman-4-amines (e.g., (4R)-chroman-4-amine):

  • 
     & 
    
    
    
    :
    The stereocenter is at the nucleophile (the nitrogen is attached to the chiral center).[1] The bond breaking occurs at the electrophile.[1] Therefore, retention of configuration is observed.[1]
  • Risk of Racemization: Racemization is rare under standard basic conditions.[1] However, if strong Lewis acids are used or if a carbocation is inadvertently generated at C4 (via leaving group formation at the nitrogen), racemization can occur. Avoid acidic conditions that could protonate the amine and promote elimination to the chromene (double bond formation).

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. MDPI Molecules, 2025. Available at: [Link][1]

  • Stereoselective synthesis of chromane derivatives. Beilstein Journal of Organic Chemistry, 2015.[1] Available at: [Link][1]

  • Nucleophilic Substitution Mechanisms. Chemistry LibreTexts. Available at: [Link][1]

Sources

Strategic Guide: Protecting Group Optimization for Chroman-4-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-4-amine scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core motif in various GPCR ligands, ion channel blockers, and enzyme inhibitors. However, the C4 position presents a unique synthetic challenge: it functions as a benzylic amine adjacent to an oxygenated heterocycle. This electronic environment creates a "Goldilocks" zone of reactivity where the amine is susceptible to both oxidative cleavage and elimination to the chromene (2H-chromene) derivative.

This guide provides a scientifically grounded strategy for selecting and manipulating protecting groups (PGs) on the chroman-4-amine core. Unlike generic amine protection guides, this document addresses the specific liabilities of the chroman ring system—specifically the risk of C4–N bond hydrogenolysis and acid-catalyzed elimination.

Strategic Analysis: The C4-Benzylic Anomaly

Successful manipulation of chroman-4-amines requires understanding two competing failure modes inherent to the scaffold.

The "Chromene Trap" (Acid Sensitivity)

The C4 position is benzylic. Under strong acidic conditions (often used for Boc removal), the formation of a transient carbocation at C4 is stabilized by the aromatic ring. While the amine itself is a poor leaving group, the presence of any neighboring nucleophiles or forcing conditions can promote elimination of the functional group to form the thermodynamically stable 3,4-double bond (chromene) .

  • Implication: Acidic deprotection protocols must be temperature-controlled. Heating a Boc-protected chroman-4-amine in strong acid is a high-risk operation.

The Hydrogenolysis Risk (C–N Cleavage)

Benzylic C–N bonds are liable to cleavage under catalytic hydrogenation conditions (Pd/C, H₂), a standard method for Cbz removal. In chroman-4-amines, this risk is exacerbated by the electron-donating ether oxygen at position 1, which increases the electron density of the aromatic ring and facilitates oxidative addition of the metal catalyst into the benzylic C–N bond.

  • Implication: Standard Cbz removal protocols often yield the deaminated chroman hydrocarbon. Alternative catalysts or non-hydrogenolytic cleavage methods are required.

Decision Matrix: Selecting the Right Strategy

The following decision tree illustrates the logical flow for selecting a protecting group based on downstream synthetic requirements and scaffold stability.

PG_Selection_Strategy Start START: Chroman-4-amine PG Selection Q1 Is the target sensitive to strong acids (TFA/HCl)? Start->Q1 Q2 Is the target sensitive to base (Piperidine)? Q1->Q2 Yes (Acid Sensitive) Q3 Does the synthesis require hydrogenation elsewhere? Q1->Q3 No (Acid Stable) Fmoc_Route STRATEGY B: Fmoc Group (Base Labile) Q2->Fmoc_Route No (Base Stable) Alloc_Route STRATEGY D: Alloc Group (Pd(0) Cleavage) Q2->Alloc_Route Yes (Base Sensitive) Boc_Route STRATEGY A: Boc Group (Preferred) Q3->Boc_Route No H2 required Cbz_Route STRATEGY C: Cbz Group (Use Caution) Q3->Cbz_Route H2 required Warning WARNING: Optimize Pd catalyst or use acid removal (HBr) Cbz_Route->Warning Risk of C-N Cleavage

Figure 1: Strategic decision tree for protecting group selection in chroman-4-amine synthesis. Note the specific warning regarding Cbz hydrogenolysis.

Detailed Protocols

Protocol A: Optimized Boc Protection & Deprotection (The Gold Standard)

Rationale: The Boc group is generally the most robust choice for chroman-4-amines. It avoids the hydrogenolysis risks of Cbz. However, deprotection must be mild to prevent chromene formation.

Step 1: Protection[1][2]
  • Dissolution: Dissolve the chroman-4-amine hydrochloride (1.0 equiv) in a mixture of THF/Water (1:1 v/v).

  • Basification: Add NaHCO₃ (3.0 equiv). Note: Inorganic bases are preferred over TEA/DIPEA to prevent potential racemization if the center is chiral.

  • Addition: Cool to 0°C. Add Boc₂O (1.1 equiv) dissolved in a minimal amount of THF dropwise.

  • Reaction: Warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (ninhydrin stain).

  • Workup: Evaporate THF. Extract aqueous layer with EtOAc (3x). Wash combined organics with 1M KHSO₄ (to remove unreacted amine), water, and brine. Dry over Na₂SO₄.

Step 2: "Soft" Deprotection (Elimination-Free)

Standard TFA/DCM can be too harsh if the reaction exotherms. This protocol uses HCl/Dioxane which allows better thermal control.

  • Setup: Dissolve N-Boc-chroman-4-amine (1.0 equiv) in anhydrous 1,4-dioxane (5 mL/mmol).

  • Acid Addition: Cool the solution to 0°C (Critical step). Add 4M HCl in dioxane (10 equiv) dropwise.

    • Expert Tip: Do NOT use concentrated aqueous HCl; water can act as a nucleophile or base promoting elimination side reactions.

  • Conversion: Stir at 0°C for 30 minutes, then allow to warm strictly to RT. Do not heat.

  • Monitoring: Check consumption of SM by TLC. If the reaction stalls, add a scavenger like triethylsilane (TES, 2 equiv) to quench any transient tert-butyl cations, preventing re-alkylation.

  • Isolation: Concentrate in vacuo at <30°C. Triturate the residue with diethyl ether to obtain the amine hydrochloride salt as a white solid.

Protocol B: Cbz Strategy (The "Safe" Removal)

Rationale: If Boc is not orthogonal to your synthesis, Cbz is the next choice. However, you must avoid standard Pd/C hydrogenation.

Step 1: Protection

Standard Schotten-Baumann conditions (Cbz-Cl, Na₂CO₃, Acetone/Water) work well and are generally high-yielding.

Step 2: Non-Hydrogenolytic Deprotection

To avoid cleaving the benzylic C–N bond, use acidolysis or transfer hydrogenation.

Option 1: HBr in Acetic Acid (Preferred)

  • Dissolve N-Cbz-chroman-4-amine in Glacial Acetic Acid.

  • Add 33% HBr in Acetic Acid (5 equiv) at RT.

  • Stir for 1–2 hours. The evolution of CO₂ indicates reaction progress.

  • Precipitate the product by adding cold diethyl ether.

Option 2: Poisoned Catalyst Hydrogenation If hydrogenation is mandatory:

  • Use Pd(OH)₂ (Pearlman's Catalyst) instead of Pd/C, as it often allows milder conditions.

  • Solvent: Ethanol (avoid Methanol which is more activating).

  • Stop the reaction immediately upon consumption of SM. Prolonged exposure will cleave the benzylic amine.

Comparative Data & Troubleshooting

The following table summarizes the stability of the chroman-4-amine core under various deprotection conditions.

Protecting GroupDeprotection ReagentChroman Ring StabilityRisk LevelNotes
Boc TFA / DCM (RT)HighLowStandard method. Avoid heating.
Boc 4M HCl / DioxaneHighVery LowRecommended. Anhydrous conditions prevent hydrolysis.
Cbz H₂ / Pd/C (1 atm)Low High High risk of benzylic C-N cleavage (over-reduction).
Cbz HBr / AcOHModerateMediumAcid sensitive substrates may degrade.
Fmoc Piperidine / DMFHighLowExcellent orthogonality. Best for base-stable routes.
Troubleshooting Common Issues

Symptom: Formation of non-polar spot on TLC (R_f ~ 0.8) during acid deprotection.

  • Diagnosis: Elimination of the amine to form 2H-chromene .

  • Solution: The reaction temperature is too high. Repeat the reaction at 0°C using HCl/Dioxane. Ensure the solvent is strictly anhydrous.

Symptom: Loss of product mass during Cbz hydrogenation; formation of product with no amine signal in NMR.

  • Diagnosis: Hydrogenolysis of the C4–N bond (formation of chroman).

  • Solution: Switch to HBr/AcOH deprotection or change PG to Boc/Fmoc. If hydrogenation is essential, use a poisoned catalyst (e.g., Lindlar) or stop reaction at <90% conversion.

References

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

  • Master Organic Chemistry. Amine Protection and Deprotection: Boc, Cbz, Fmoc.[Link]

  • Organic Chemistry Portal. Protecting Groups: Stability and Deprotection Data.[Link]

  • Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005. (Standard reference for benzylic amine stability).

Sources

Troubleshooting & Optimization

Troubleshooting low yields in chromanone reductive amination

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #409: Troubleshooting Low Yields in Chromanone Reductive Amination

Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open Priority: High[1]

Executive Summary & Diagnostic

User Issue: "I am attempting a reductive amination on a substituted 4-chromanone using standard conditions (amine, NaBH(OAc)3, DCE), but yields are consistently <20%. The major byproduct is the corresponding chromanol (alcohol), or simply unreacted starting material."

Root Cause Analysis: Chromanones are deceptively difficult substrates compared to standard aliphatic ketones or simple acetophenones.[1] You are likely fighting two simultaneous battles:

  • Steric/Electronic Deactivation: The carbonyl at the C4 position is conjugated to the benzene ring, reducing its electrophilicity.[1] Furthermore, the adjacent C3 methylene and the peri-interaction with the C5 proton create a "steric wall," making the initial nucleophilic attack by the amine unfavorable.

  • Imine Instability: Even if the amine attacks, the equilibrium constant (ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) for imine formation is low. Water generated during the reaction hydrolyzes the unstable imine back to the ketone.[1]
    
  • Competitive Reduction: Because the imine concentration is low, the reducing agent (hydride) attacks the more abundant ketone, leading to the alcohol side product (direct reduction).[1]

The "Titanium Protocol" (The Fix)

For difficult substrates like chromanones, standard reductive amination (Abdel-Magid conditions) often fails.[1] The field-proven solution is the Titanium(IV) Isopropoxide Protocol .[1]

Why it works: Ti(OiPr)


 serves a dual function:
  • Lewis Acid: It activates the carbonyl oxygen, making it more susceptible to nucleophilic attack.[1]

  • Water Scavenger: It chemically traps the water produced during imine formation, driving the equilibrium irreversibly toward the imine/enamine species.

Validated Protocol: Ti(OiPr) Mediated Reductive Amination

Reference: Mattson et al. (1990) & Bhattacharyya (1995)[1]

Reagents:

  • Substituted Chromanone (1.0 equiv)[1]

  • Amine (1.2 - 1.5 equiv)[1]

  • Titanium(IV) isopropoxide (1.25 - 1.5 equiv)[1]

  • Sodium Borohydride (NaBHngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    ) (1.5 equiv) [Note: NaBH
    
    
    
    is used here, not triacetoxyborohydride]
  • Absolute Ethanol (or Methanol)[1][2][3]

Step-by-Step Workflow:

  • Complexation (The Critical Step):

    • In a dry flask under N

      
      , dissolve the chromanone and the amine in absolute ethanol (0.5 M concentration).
      
    • Add Ti(OiPr)ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
        dropwise.
      
    • Crucial: Stir at room temperature for 6–12 hours . Do NOT rush this. You must allow the titanium-amine-ketone complex (imine precursor) to form.[1]

    • Visual Check: The solution often changes color (yellow/orange) or becomes slightly viscous.[1]

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBHngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
        carefully (gas evolution will occur).
      
    • Allow to warm to room temperature and stir for an additional 2–4 hours.

  • Workup (Titanium Removal):

    • The "White Paste" Issue: Quenching titanium reactions with water creates a gelatinous TiOngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
       precipitate that traps product.
      
    • The Fix: Quench with 2M aqueous ammonia (NHngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      OH) or 1M NaOH. This helps break up the titanium emulsion.[1]
      
    • Filter the resulting white slurry through a Celite pad.[1] Wash the pad copiously with EtOAc or DCM.[1]

    • Partition the filtrate, dry organics (Nangcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

      
      SO
      
      
      
      ), and concentrate.

Decision Logic & Mechanism

Understanding the pathway determines your troubleshooting steps.[1]

ChromanonePathway Start Chromanone + Amine Equilibrium Hemiaminal Intermediate Start->Equilibrium Slow Alcohol Chromanol (Dead End) Start->Alcohol Direct Reduction (If Imine is slow) Equilibrium->Start Reversible Imine Imine / Iminium (Target Intermediate) Equilibrium->Imine Ti(OiPr)4 Traps Water Product Chroman-Amine (Desired Product) Imine->Product Hydride Attack

Figure 1: The Kinetic Competition. Without Titanium, the "Direct Reduction" path often wins because the Imine concentration remains too low.

Reagent Selection Matrix

If the Titanium protocol is not suitable (e.g., functional group incompatibility), use this matrix to select the next best alternative.

Reagent SystemReducing PowerRisk of Alcohol FormationBest For...
NaBH(OAc)ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

/ DCE
MildHigh (for chromanones)Simple, unhindered ketones. Often fails for 4-chromanones without acid catalysis.[1]
NaBHngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

CN / MeOH
MediumMediumHistoric standard. Toxic (cyanide).[1] Requires pH control (pH 6) to favor imine reduction.[1]
Ti(OiPr)ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

+ NaBH

Strong (Stepwise)Low The Gold Standard for hindered ketones. Forces imine formation first.
Microwave + NaBH(OAc)ngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

MildMediumRapid screening. Heat helps overcome the steric barrier of imine formation.[1]

Troubleshooting FAQ

Q: I tried the Titanium method, but my LCMS shows a mass corresponding to M+1 of the starting material, yet the starting material is gone. What is it? A: You likely have a stable Titanium-Imine complex that is not hydrolyzing or reducing.[1] Ensure you used NaBHngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">


 (stronger) rather than NaBH(OAc)

for the reduction step in the Titanium protocol. Also, ensure your quench (NH

OH) was vigorous enough to break the Ti-N bond.

Q: Can I use acetic acid (AcOH) to catalyze the standard NaBH(OAc)


 reaction? 
A:  Yes, but proceed with caution. While AcOH catalyzes imine formation, it also catalyzes the direct reduction of the ketone by activating the carbonyl oxygen toward hydride attack. For chromanones, if you use AcOH, add the amine and AcOH first, stir for 2 hours, and then add the borohydride.

Q: My product yield is low, but I don't see side products. Where is it? A: Check your aqueous layer.[1] Chroman-amines can be surprisingly polar, especially if the amine piece is small (e.g., methylamine, ethylamine).[1]

  • Action: Salting out the aqueous layer (saturation with NaCl) and extracting with CHClngcontent-ng-c1768565111="" _nghost-ng-c1025087918="" class="inline ng-star-inserted">

    
    /Isopropanol (3:1) often recovers "lost" product.
    

Visual Troubleshooting Workflow

Troubleshooting Start Low Yield Detected CheckLCMS Analyze Crude LCMS Start->CheckLCMS Result1 Major Peak: Alcohol CheckLCMS->Result1 Result2 Major Peak: SM CheckLCMS->Result2 Result3 Clean but Low Mass Recovery CheckLCMS->Result3 Action1 Switch to Ti(OiPr)4 Protocol (Force Imine Formation) Result1->Action1 Reductant attacking ketone Action2 Increase Temp or Microwave Irradiation Result2->Action2 Steric barrier too high Action3 Check Aqueous Layer pH Extract with CHCl3/IPA Result3->Action3 Workup loss

Figure 2: Diagnostic logic for recovering yield based on crude analysis.

References

  • Abdel-Magid, A. F., et al. (1996).[1][4][5][6][7][8] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849–3862.[7][8]

  • Mattson, R. J., et al. (1990).[1][7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[1][7][9] The Journal of Organic Chemistry, 55(8), 2552–2554.[1][7]

  • Bhattacharyya, S. (1995).[1][10] "Reductive alkylation of dimethylamine using titanium(IV) isopropoxide and sodium borohydride: an efficient, safe, and convenient method for the synthesis of N,N-dimethylated tertiary amines."[1][11] The Journal of Organic Chemistry, 60(15), 4928–4929.[1][10]

Sources

Avoiding racemization during (S)-2,2-Dimethylchroman-4-amine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis Division Ticket ID: #REQ-882-CHROMAN Subject: Preventing Racemization & Elimination in (S)-2,2-Dimethylchroman-4-amine Synthesis Status: Open / Escalated to Senior Application Scientist

Executive Summary: The "Benzylic-Steric" Conflict

You are encountering difficulty because (S)-2,2-dimethylchroman-4-amine represents a "perfect storm" of structural risks. You are fighting two opposing forces:

  • Steric Hindrance (The 2,2-Dimethyl Block): The gem-dimethyl group at C2 creates a neopentyl-like environment for the C4 carbonyl. This hinders nucleophilic attack (condensation), often forcing researchers to use higher temperatures.

  • Benzylic Lability (The C4 Center): The C4 position is benzylic. High temperatures or strong acid/base conditions promote elimination (to the achiral chromene) or racemization (via imine tautomerization).

This guide provides the protocols to navigate this narrow stability window.

Part 1: The Chemical Route (Ellman’s Auxiliary)

The Problem: Standard Ellman conditions (Ti(OEt)₄, RT) often fail to drive condensation to completion due to the C2 steric bulk, leading to low conversion. Increasing heat causes thermal isomerization of the sulfinyl imine.

Optimized Protocol: Lewis Acid Tuning

Step 1: Condensation (Imine Formation) Do not simply boil in THF. Use a higher-order titanate or microwave assistance to overcome the activation energy without prolonged thermal stress.

  • Reagent: (S)-(-)-tert-Butanesulfinamide (1.1 equiv).

  • Lewis Acid: Ti(OEt)₄ (2.0 equiv) is standard, but if conversion is <50% after 12h, switch to Ti(OiPr)₄ (Titanium isopropoxide) which is slightly more Lewis acidic and soluble.

  • Solvent: Toluene (anhydrous). Toluene allows higher reflux temps than THF but protects the imine better from moisture.

  • Critical Parameter: Run at 60°C . Do not exceed 80°C. If conversion is slow, add molecular sieves (4Å) to the reaction vessel to drive equilibrium rather than increasing heat.

Step 2: Diastereoselective Reduction

  • The Trap: NaBH₄ is small and non-selective. It will likely yield a 1:1 or 2:1 dr (diastereomeric ratio) because the 2,2-dimethyl group forces the ring into a half-chair that flattens the facial bias.

  • The Fix: Use L-Selectride® (Lithium tri-sec-butylborohydride) at -78°C .

    • Mechanism:[1][2][3][4] The bulky hydride reagent is forced to attack from the less hindered face (away from the axial methyl group at C2), significantly improving diastereoselectivity (often >95:5 dr).

Step 3: Cleavage (The Danger Zone)

  • Risk: Acidic cleavage of the sulfinyl group generates the free amine. The C4 carbocation is benzylic and stabilized by the oxygen lone pair (para-donation). Strong acid + Heat = Elimination to 2,2-dimethyl-2H-chromene (an achiral olefin).

  • Protocol:

    • Dissolve intermediate in MeOH.

    • Cool to 0°C (Ice bath).

    • Add 4M HCl in Dioxane dropwise.

    • Monitor continuously. Quench immediately upon disappearance of starting material (usually <1 hour). Do not stir overnight.

Part 2: The Biocatalytic Route (Transaminases)

The Problem: The bulky ketone is a poor substrate for wild-type transaminases (ATAs). The equilibrium heavily favors the ketone.

Optimized Protocol: Equilibrium Displacement

Enzyme Selection: Screen R-selective ATAs (e.g., from Arthrobacter sp. or Aspergillus variants) specifically engineered for bulky ketones. Standard ATAs will fail due to the C2-dimethyl clash.

Reaction Engineering: You must pull the equilibrium to the amine side.[5]

MethodSuitabilityNotes
IPA/Acetone System High Use Isopropylamine (IPA) as the amine donor (1M). The coproduct is acetone. Because acetone is volatile, run the reaction in an open system (or with N₂ sweep) to remove acetone.
LDH/GDH Recycle LowLactate Dehydrogenase systems are often too complex for this bulky substrate and suffer from inhibition.
Alanine/Pyruvate MediumRequires removal of pyruvate. Only effective if using a pyruvate decarboxylase (PDC) coupled system.

Co-Solvent Strategy: The ketone is hydrophobic. Add 10-20% DMSO to ensure substrate availability to the enzyme.

Part 3: Troubleshooting & FAQs

Visual Troubleshooting Guide

Troubleshooting start Issue: Low Enantiomeric Excess (ee%) check_stage When is low ee detected? start->check_stage stage_imine After Imine Reduction? check_stage->stage_imine stage_final After Acid Cleavage? check_stage->stage_final imine_issue Problem: Poor Diastereoselectivity stage_imine->imine_issue final_issue Problem: Benzylic Racemization/Elimination stage_final->final_issue imine_fix Fix: Switch from NaBH4 to L-Selectride (-78°C) imine_issue->imine_fix final_fix Fix: Reduce acid strength (2M HCl/Et2O) Keep T < 0°C Shorten reaction time final_issue->final_fix chromene Impurity: 2,2-Dimethylchromene detected? final_fix->chromene chromene_mech Cause: E1 Elimination via Benzylic Cation chromene->chromene_mech

Caption: Diagnostic workflow for identifying the source of chirality loss.

Common Questions

Q: I see a large non-polar impurity by TLC during acid cleavage. What is it? A: This is likely 2,2-dimethyl-2H-chromene .

  • Cause: The acid was too strong or the reaction too warm. The protonated amine (or sulfinamide) acted as a leaving group.

  • Prevention: Stop the reaction immediately. Neutralize with saturated NaHCO₃ cold.

Q: Can I resolve the racemate if the synthesis fails? A: Yes, but classical resolution (Tartaric acid) is inefficient for this hindered amine.

  • Recommendation: Use Chiral HPLC for prep-scale separation.

    • Column: Chiralpak® IA or OD-H.[6]

    • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).[6] The DEA is critical to prevent peak tailing of the free amine.[6]

Q: Why does the optical rotation change upon storage? A: Benzylic amines react with atmospheric CO₂ (carbamate formation) or oxidize. Store the amine as the HCl salt under Argon at -20°C. The salt form shuts down the nitrogen lone pair, preventing oxidation and racemization.

References

  • Ellman's Auxiliary (General Protocol): Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[4] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Journal of the American Chemical Society.[1][4]

  • Steric Effects in Chromanones: Timár, T., et al. (2000). Synthesis of 2,2-Dimethyl-4-chromanones. ResearchGate.

  • Transaminase Screening: Truppo, M. D., et al. (2009).[5] Rapid screening and scale-up of transaminase catalysed reactions. Organic & Biomolecular Chemistry.

  • Chiral HPLC Methods: BenchChem Technical Support. (2025).[6] HPLC Analysis of 6-Bromo-2,2-dimethylchroman-4-amine.

Sources

Technical Support Center: Stability & Handling of (S)-2,2-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Document ID: TSC-CHRM-004S Version: 2.1 (Current) Audience: Medicinal Chemists, Process Development Scientists, QA/QC Analysts

Introduction: The Stability Paradox

(S)-2,2-Dimethylchroman-4-amine is a privileged chiral scaffold, frequently utilized as a pharmacophore in potassium channel blockers (e.g., Cromakalim analogs) and cardiovascular therapeutics. While the gem-dimethyl group at the C2 position significantly stabilizes the ether ring against hydrolytic cleavage compared to simple chromans, the C4-primary amine introduces specific vulnerabilities.

The Core Challenge: The molecule behaves as a "chemical sponge" in solution. Its benzylic-like position (C4) makes it susceptible to oxidative dehydrogenation (losing chirality), while its basic nitrogen aggressively scavenges atmospheric CO₂. This guide provides the mechanistic understanding and protocols required to maintain >99% ee and chemical purity.

Module 1: Chemical Stability Profile (Mechanistic Insights)

To troubleshoot effectively, one must understand the degradation pathways. The stability of this molecule is governed by three primary vectors:

  • Aerobic Carboxylation (The "False" Degradation):

    • Mechanism: Primary amines react reversibly with atmospheric CO₂ to form carbamic acid, which instantly reacts with another equivalent of amine to form an alkylammonium alkylcarbamate salt.[1]

    • Observation: Clear solutions turn cloudy or precipitate a white solid upon exposure to air. This is often mistaken for polymerization.

    • Reversibility: High. Heating or mild acidification releases the CO₂.

  • Benzylic Oxidation (The Chirality Killer):

    • Mechanism: The C4 position is benzylic. In the presence of radical initiators (impure solvents) or prolonged air exposure, the amine oxidizes to the imine (C=N).

    • Consequence: The imine is achiral.[2][3] If it hydrolyzes back to the ketone, or is re-reduced in situ, the result is a racemic mixture.

  • Solvent-Mediated Derivatization:

    • Ketones/Aldehydes: React to form Schiff bases (imines). Acetone is strictly prohibited.

    • Halogenated Solvents: DCM/Chloroform can slowly alkylate the amine over weeks (N-alkylation).

Visualizing the Degradation Pathways

DegradationPathways Amine (S)-2,2-Dimethylchroman-4-amine (Active Species) Carbamate Ammonium Carbamate Salt (White Precipitate) Amine->Carbamate + CO2 (Fast, Reversible) Imine Chroman-4-imine (Achiral / Loss of EE) Amine->Imine Oxidation (Slow) CO2 Atmospheric CO2 Carbamate->Amine Heat / Acid / N2 purge Oxidant O2 / Peroxides Imine->Amine Reduction (Yields Racemate!) Ketone Chroman-4-one (Hydrolysis Product) Imine->Ketone Hydrolysis

Figure 1: Primary degradation pathways. Note that Carbamate formation is a reversible equilibrium, whereas Imine formation leads to permanent loss of enantiomeric excess (EE).

Module 2: Troubleshooting Guide (Q&A)

Category A: Visual Changes & Solubility

Q1: My solution in DCM was clear, but after 2 hours in an open vial, it became cloudy. Is the compound degrading?

  • Diagnosis: Likely Carbamate Formation .[1][4]

  • The Test (Self-Validation): Take a small aliquot of the cloudy suspension and add 1-2 drops of dilute HCl or warm it to 40°C.

    • Result: If it clears up (and possibly bubbles slightly), it was the carbamate salt. The compound is chemically intact but stoichiometrically altered.

    • Fix: Filter the solution under nitrogen or bubble dry nitrogen through the solution to displace CO₂ (though this is slow). For future experiments, handle strictly under Argon.

Q2: The solution has turned yellow over time. Can I still use it?

  • Diagnosis: Oxidation (Imine formation) . Benzylic imines are often yellow/orange.

  • Risk: High probability of reduced enantiomeric purity (EE).

  • Action: Run the Chiral HPLC protocol (see Module 3). If the "yellow" impurity separates, you may repurify. If the main peak has racemized, discard the batch.

Category B: Analytical Issues (HPLC/NMR)

Q3: I see a "ghost peak" in my NMR at ~160 ppm (Carbon) or broad peaks in Proton NMR.

  • Diagnosis: This is the carbamate carbonyl carbon or dynamic exchange of the ammonium salt protons.

  • Fix: Run NMR in DMSO-d6 rather than CDCl₃. CDCl₃ is often acidic (catalyzing degradation) and contains dissolved O₂. DMSO breaks up the carbamate aggregates.

Q4: My HPLC peaks are tailing severely. I cannot calculate the EE accurately.

  • Diagnosis: Silanol Interaction . The basic amine is interacting with acidic silanols on the column stationary phase.

  • Fix: You must add a basic modifier to your mobile phase.

    • Standard: 0.1% Diethylamine (DEA) or 0.1% Isopropylamine.

    • Note: Triethylamine (TEA) is often too bulky/hydrophobic; DEA is preferred for primary amines.

Module 3: Validated Experimental Protocols

Protocol 3.1: Chiral HPLC Method (Self-Validating)

Use this method to verify both chemical purity and enantiomeric excess.

ParameterSpecificationRationale
Column Chiralpak® IA or OD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate)Standard for separating benzylic amines.
Mobile Phase Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[5]1)Non-polar mode prevents solubility issues; DEA suppresses peak tailing.
Flow Rate 0.5 - 1.0 mL/minLower flow improves resolution of enantiomers.
Detection UV @ 275 nm (alt 220 nm)Targets the benzene ring absorption of the chroman.
Temperature 25°C (Strict control)Fluctuations >2°C can shift retention times of chiral peaks.
Sample Diluent Mobile Phase (without DEA)Prevents solvent shock.
Protocol 3.2: Storage & Handling Workflow

Follow this decision tree to ensure long-term stability.

HandlingWorkflow Start Received Compound State Solid or Solution? Start->State Solid Solid Storage State->Solid Solid Soln Solution Preparation State->Soln Solution SolidAction 1. Purge headspace with Argon 2. Seal with Parafilm 3. Store at -20°C Solid->SolidAction SolventCheck Check Solvent Compatibility Soln->SolventCheck GoodSolvent Use: MeOH, EtOH, DMSO, ACN, THF SolventCheck->GoodSolvent BadSolvent AVOID: Acetone, MEK (Imine risk) AVOID: Chloroform (Acid risk) SolventCheck->BadSolvent Storage Store Solution at 4°C Max duration: 24-48h GoodSolvent->Storage

Figure 2: Storage and handling decision matrix.

Module 4: Solvent Compatibility Data

The following table summarizes solvent suitability for (S)-2,2-Dimethylchroman-4-amine.

SolventSuitabilityRisk FactorRecommendation
Methanol / Ethanol High LowPreferred for HPLC and reactions. Protic nature stabilizes the amine.
DMSO High LowExcellent for biological assays. Warning: DMSO is hygroscopic; wet DMSO absorbs CO₂.
Acetone / Ketones FORBIDDEN Critical Forms Schiff base (imine) rapidly. Irreversible impurity.
Dichloromethane (DCM) ModerateMediumGood solubility, but reacts slowly (alkylation) over weeks. Use only for workup.
Chloroform (CDCl₃) LowHighOften acidic (HCl traces) and oxidizing (phosgene traces). Avoid for storage.
Water ModerateLowLow solubility at neutral pH. Soluble at pH < 6 (ammonium salt).

References

  • Chiral Separation Principles: BenchChem. (2025).[6] HPLC method for chiral separation of 7-Methylchroman-4-amine. Retrieved from .

  • Carbamate Formation Mechanism: ACS Omega. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. Retrieved from .

  • General Chromanone/Amine Properties: PubChem. (2025).[7] 2,2-Dimethyl-chroman-4-one Compound Summary. Retrieved from .

  • Benzylic Amine Oxidation: Chemical Reviews. (2021).[8][9][10][11] Recent Advances in the Enantioselective Synthesis of Chiral Amines. Retrieved from .

  • Handling of Air-Sensitive Amines: Organic Chemistry Portal. (2025). Synthesis and Handling of Benzylic Amines. Retrieved from .

Sources

Technical Support Center: Chiral HPLC of Chroman-4-amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Challenge

The Challenge: Chroman-4-amines are bicyclic primary amines. The primary challenge in their chiral separation is their strong basicity (


). In standard HPLC, these amine groups interact strongly with residual silanols on the silica support of chiral stationary phases (CSPs), leading to severe peak tailing and loss of resolution.

The Solution: Successful separation requires a distinct strategy prioritizing silanol masking via basic additives and steric selectivity via polysaccharide-based columns (Amylose/Cellulose).

Method Development Workflow

Do not guess. Follow this logic gate to establish a baseline method.

MethodDevelopment Start START: Racemic Chroman-4-amine Screen Step 1: Primary Screening (Columns: AD-H, OD-H, IA, IC) Start->Screen MP_Select Mobile Phase Selection Hexane : IPA : DEA (90 : 10 : 0.1) Screen->MP_Select Eval Evaluate Separation MP_Select->Eval Tailing Issue: Peak Tailing? Eval->Tailing Asymmetry > 1.4 Res_Issue Issue: Rs < 1.5? Eval->Res_Issue Partial Sep Success SUCCESS: Robust Method Eval->Success Baseline Sep Action_DEA Increase DEA to 0.2% OR Switch to EDA Tailing->Action_DEA Action_Alc Switch Modifier (IPA ↔ EtOH) Res_Issue->Action_Alc Action_Temp Lower Temp (25°C → 10°C) Res_Issue->Action_Temp Action_DEA->Eval Action_Alc->Eval Action_Temp->Eval

Figure 1: Logical workflow for screening and optimizing chiral separation of basic chroman derivatives.

Standard Operating Protocol (SOP)

Before troubleshooting, ensure your baseline conditions match this validated standard.

ParameterRecommended Starting ConditionTechnical Rationale
Column Class Polysaccharide Derivatives Broadest selectivity for bicyclic structures.
Specific Columns CHIRALPAK® AD-H / IA (Amylose)CHIRALCEL® OD-H / IC (Cellulose)AD/OD are "Gold Standards." IA/IC are immobilized, allowing wider solvent use (e.g., DCM) if solubility is poor.
Mobile Phase n-Hexane / 2-Propanol (90:10) Standard Normal Phase (NPLC). Hexane provides low viscosity; IPA is a hydrogen-bond donor/acceptor.
Basic Additive Diethylamine (DEA) 0.1% CRITICAL: Masks residual silanols. Without this, amines will tail or irreversibly adsorb.
Flow Rate 1.0 mL/min (for 4.6mm ID)Standard balance of efficiency and pressure.
Temperature 25°C Start at ambient. Lower temperatures often improve resolution for these compounds.

Troubleshooting & FAQs

Direct solutions to the most common failure modes.

Q1: My peaks are tailing severely (Asymmetry > 1.5). Is the column dead?

Diagnosis: Likely Silanol Interaction , not column death. The basic amine on the chroman ring is interacting with the acidic silanols on the silica support, rather than the chiral selector. Corrective Actions:

  • Increase Base Strength: Increase Diethylamine (DEA) concentration from 0.1% to 0.2% .

  • Switch Additive: If DEA fails, switch to Ethylenediamine (EDA) at 0.1%. EDA is a bidentate amine that binds more effectively to silanols, blocking them from the analyte [1].

  • Verify Mobile Phase Age: Amines in hexane can absorb CO2 over time (forming carbamates). Prepare fresh mobile phase daily.

Q2: I see two peaks, but they are not fully resolved (Rs ~ 0.8). How do I get to baseline?

Diagnosis: You have Chiral Recognition but insufficient Selectivity (


) .
Corrective Actions: 
  • Switch Alcohol Modifier: If using IPA, switch to Ethanol (EtOH) . Ethanol is less bulky and can alter the steric fit of the chroman into the chiral groove (e.g., changing from Hex/IPA 90:10 to Hex/EtOH 90:10) [2].[1]

  • Thermodynamic Control: Lower the temperature to 10°C or 15°C . Chiral recognition is often enthalpy-driven; lower temperatures increase the retention difference between enantiomers more than it widens the peaks [3].

  • Reduce Solvent Strength: Change ratio to 95:5 (Hexane:Alcohol). This increases retention (

    
    ), often improving resolution at the cost of run time.
    
Q3: My sample won't dissolve in the Mobile Phase (Hexane). Can I inject it in Methanol?

Diagnosis: Solvent Mismatch . Injecting a sample dissolved in pure MeOH/DMSO into a Hexane mobile phase can cause the sample to precipitate at the column head or cause "solvent shock" peaks. Corrective Actions:

  • Co-Solvent Dissolution: Dissolve sample in a minimum volume of Ethanol/DCM, then dilute with Mobile Phase until just before precipitation.

  • Immobilized Columns: If you must use DCM or THF to dissolve the sample, you MUST use Immobilized columns (CHIRALPAK® IA, IB, IC, ID, IG, IH).

    • Warning: Injecting DCM/THF onto Coated columns (AD-H, OD-H) will strip the stationary phase and destroy the column immediately [4].

Q4: The pressure is rising, and retention times are shifting shorter.

Diagnosis: Basic Additive Accumulation or Channeling . Corrective Actions:

  • Flush Protocol: Flush the column with 100% Ethanol (for immobilized) or 90:10 Hexane:IPA (for coated) without additives to remove accumulated salts/amines.

  • Guard Column: Basic amines can precipitate with mobile phase impurities. Always use a guard cartridge (e.g., CHIRALPAK® IA Guard) to protect the main analytical column.

Advanced Optimization: The "Memory Effect"

Scenario: You switched from an acidic method (e.g., for a carboxylic acid) to this basic method, and separation is poor. Mechanism: Chiral columns have a "memory effect." Residual acid (TFA) trapped in the amylose/cellulose matrix can protonate your chroman-4-amine, preventing chiral recognition. Protocol:

  • Flush column with neutral mobile phase (Hex/IPA 90:10) for 20 column volumes.

  • Flush with basic mobile phase (Hex/IPA/DEA 90:10:0.1) for at least 60 mins before injecting.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IG, IH (Normal Phase). (Detailed guidance on basic additives like EDA vs DEA).

  • BenchChem. HPLC method for chiral separation of 7-Methylchroman-4-amine. (Specific application note for chroman-4-amine derivatives).

  • MDPI (Journal of Chromatography). Thermodynamic analysis of separation mechanisms in chiral liquid chromatography. (Explains the enthalpy-driven resolution gains at low temperatures).

  • Phenomenex. Chiral HPLC Method Development Guide. (Differentiation between Coated and Immobilized polysaccharide phases).[2]

Sources

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Purity of (S)-2,2-Dimethylchroman-4-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The stereochemical integrity of (S)-2,2-Dimethylchroman-4-amine, a pivotal chiral building block in pharmaceutical synthesis, is paramount to the efficacy and safety of the final active pharmaceutical ingredient. Consequently, robust and reliable analytical methods for the determination of its enantiomeric purity are indispensable. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the industry-standard technique for such analyses.[1] This guide presents a comprehensive comparison of chiral HPLC methods, offering a detailed examination of various polysaccharide-based CSPs, mobile phase compositions, and method validation strategies in line with regulatory expectations.

Introduction: The Significance of Chiral Purity

In the pharmaceutical landscape, the enantiomers of a chiral drug can exhibit markedly different pharmacological, pharmacokinetic, and toxicological profiles.[1] The precise control and quantification of the undesired enantiomer, often treated as a chiral impurity, is a critical quality attribute. (S)-2,2-Dimethylchroman-4-amine serves as a key intermediate where the stereocenter dictates the biological activity of the resultant drug molecule. Therefore, a highly selective and sensitive analytical method is required to ensure its enantiomeric purity. Chiral HPLC has emerged as the definitive technique for this purpose, providing the necessary resolution to separate these mirror-image isomers.[1]

Comparative Performance of Chiral Stationary Phases

The cornerstone of a successful enantiomeric separation is the selection of the appropriate Chiral Stationary Phase (CSP).[1] Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are renowned for their broad applicability and high chiral recognition capabilities.[1][2] These phases operate on a complex mechanism involving hydrogen bonding, π-π interactions, and steric hindrance to differentiate between enantiomers.[3][4] For primary amines such as (S)-2,2-Dimethylchroman-4-amine, these columns have demonstrated considerable success.[5]

A screening of various polysaccharide-based columns is the first step in method development.[6][7] Below is a comparative summary of commonly employed CSPs for the separation of chiral amines.

Table 1: Performance Comparison of Polysaccharide-Based CSPs for Chiral Amine Separation

Chiral Stationary Phase (CSP)Typical Mobile Phase System (Normal Phase)Key AdvantagesConsiderations
Cellulose tris(3,5-dimethylphenylcarbamate) Hexane/Isopropanol/DiethylamineBroad applicability, good resolution for a wide range of compounds.[8]Peak shape for basic compounds can be sensitive to the amine additive concentration.[9]
Amylose tris(3,5-dimethylphenylcarbamate) Hexane/Ethanol/DiethylamineOften provides complementary selectivity to cellulose-based phases, potentially higher resolution.[8]May require different alcohol modifiers for optimal separation.
Cellulose tris(3,5-dichlorophenylcarbamate) Hexane/Isopropanol/DiethylamineCan offer enhanced selectivity for halogenated or electron-rich compounds.May exhibit stronger retention, leading to longer analysis times.
Cyclofructan-based CSPs Acetonitrile/Methanol with acid/base additivesHigh success rate for separating primary amines in polar organic mode.[5]Butylamine additives can be detrimental to performance.[5]

Expert Insights: For (S)-2,2-Dimethylchroman-4-amine, a primary amine, the use of an amine modifier like diethylamine (DEA) in a normal phase mobile phase is critical.[9][10] This additive minimizes undesirable interactions between the basic analyte and residual silanol groups on the silica support, thereby improving peak shape and preventing tailing.[9] While polysaccharide columns are highly effective, cyclofructan-based CSPs have also shown a high success rate for the separation of primary amines and are a viable alternative for screening.[5]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed protocol for the enantiomeric purity determination of (S)-2,2-Dimethylchroman-4-amine using a widely successful cellulose-based CSP.

Objective: To separate and quantify the (R)- and (S)-enantiomers of 2,2-Dimethylchroman-4-amine to determine the enantiomeric purity of the (S)-form.

Instrumentation and Materials:

  • HPLC System with UV Detector

  • Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Chiralcel® OD-H), 5 µm, 250 x 4.6 mm

  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

  • Sample Diluent: Mobile Phase

  • (S)-2,2-Dimethylchroman-4-amine sample

  • Racemic 2,2-Dimethylchroman-4-amine standard

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 225 nm

  • Injection Volume: 10 µL

Procedure:

  • Mobile Phase Preparation: Carefully prepare the mobile phase by mixing the components in the specified ratio. Degas the mobile phase using an ultrasonic bath or online degasser.

  • System Equilibration: Equilibrate the column with the mobile phase at the set flow rate for at least 30 minutes, or until a stable baseline is observed.

  • System Suitability Test (SST):

    • Inject the racemic standard solution.

    • Verify that the resolution between the two enantiomer peaks is greater than 1.7 to ensure baseline separation.[11]

    • The tailing factor for each peak should ideally be less than 1.5.

  • Sample Analysis:

    • Inject the sample solution of (S)-2,2-Dimethylchroman-4-amine.

    • Identify the major peak corresponding to the (S)-enantiomer and the minor peak corresponding to the (R)-enantiomer based on the retention times from the racemic standard injection.

  • Calculation of Enantiomeric Purity:

    • Calculate the area percent of the (R)-enantiomer relative to the total area of both enantiomer peaks.

    • Enantiomeric Purity (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Method Validation: Ensuring Trustworthiness and Scientific Integrity

A chiral HPLC method must be validated to demonstrate its suitability for its intended purpose, in accordance with ICH guidelines.[1][11][12][13]

Table 2: Key Validation Parameters for a Chiral Purity Method

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can separate and quantify the enantiomers without interference.[1]Baseline resolution (Rs > 1.7) between enantiomers.[11] Peak purity analysis should confirm no co-elution.
Linearity To demonstrate a proportional relationship between detector response and analyte concentration.Correlation coefficient (r²) ≥ 0.998 over the specified range.
Accuracy To assess the closeness of the test results to the true value.[11]Typically 98.0% to 102.0% recovery of the spiked undesired enantiomer at various levels.
Precision (Repeatability & Intermediate) To evaluate the method's reliability under consistent and varied conditions.%RSD for peak areas should be ≤ 2% for the major peak and may be higher (e.g., ≤ 10%) for the minor peak at the limit of quantitation.[11]
Limit of Quantitation (LOQ) The lowest amount of the undesired enantiomer that can be reliably quantified.Signal-to-noise ratio of at least 10:1. Acceptable precision and accuracy at this concentration.
Robustness To evaluate the method's reliability with small, deliberate changes in parameters.[12]Resolution and other SST parameters should remain within acceptable limits when flow rate, temperature, or mobile phase composition are slightly varied.

Visualization of the Method Development and Validation Workflow

The following diagram illustrates the logical progression from initial method development to a fully validated routine analysis method.

Sources

Certificate of Analysis (CoA) for Chiral Amines: A Technical Comparison & Compliance Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stereochemical "blind Spot"

In pharmaceutical development, the Certificate of Analysis (CoA) is the ultimate source of truth. However, for chiral amines —ubiquitous building blocks in drug synthesis (e.g., sitagliptin, sertraline)—a standard CoA is dangerously insufficient. A CoA that relies solely on Optical Rotation (


) to confirm stereochemistry is a regulatory red flag.

This guide objectively compares the analytical methodologies required to generate a compliant, robust CoA for chiral amines. It moves beyond basic compliance to "Quality by Design" (QbD), ensuring that the reported Enantiomeric Excess (ee) is not just a number, but a validated fact.

Comparative Analysis: Methodologies for Enantiomeric Purity

The critical differentiator in a Chiral Amine CoA is the method used to determine Enantiomeric Purity . While Optical Rotation is a mandatory identity test, it lacks the specificity and sensitivity required for purity quantification.

Performance Matrix: Chiral HPLC vs. GC vs. NMR vs. Polarimetry

The following table synthesizes performance data typical for a low-molecular-weight chiral amine (MW ~150-300 Da).

FeatureChiral HPLC (UV/MS) Chiral GC (FID) Chiral NMR (Shift Reagents) Polarimetry (

)
Primary Role Gold Standard for Purity & AssayVolatile Amine PurityRapid Screening / R&DIdentity Confirmation (USP <781>)
Specificity High (Separates enantiomers & impurities)High (Separates enantiomers)Moderate (Signal overlap common)Low (Net rotation only)
Sensitivity (LOD) < 0.05% (Trace analysis)< 0.1%~ 1 - 5%N/A (Bulk property)
Throughput Medium (15–30 min/run)High (10–20 min/run)High (5 min/run)Very High (1 min)
Limitations Solvent consumption; Column costRequires volatility; Derivatization often neededHigh LOD; No isolation capabilityFails to detect minor ee drops; susceptible to solvent effects
Regulatory Status Preferred (ICH Q6A)Acceptable (if validated)Supporting Data OnlyMandatory for ID , Invalid for Purity
Expert Insight: Why HPLC Wins for CoAs

While Chiral GC is superior for simple, volatile amines (like


-methylbenzylamine), Chiral HPLC is the industry workhorse because most drug intermediates are non-volatile or thermally unstable. Furthermore, Polarimetry is non-linear ; a sample with 95% ee and 99% ee may show indistinguishable specific rotations due to experimental error margins (

), whereas HPLC clearly resolves the 2.5% vs 0.5% distomer content.

CoA Architecture & Workflow

A compliant CoA for a chiral amine must bridge general chemical purity with stereochemical absolute configuration.

Critical CoA Specifications
  • Appearance: Visual description.

  • Identity:

    • IR/NMR: Confirms chemical structure.

    • Chiral HPLC/GC: Retention time match with reference standard (Enantiomeric Identity).

    • Specific Rotation: Sign (+/-) and magnitude comparison.

  • Purity (Assay): Titration or HPLC (wt/wt%).

  • Enantiomeric Purity: Reported as % ee or Enantiomeric Ratio (er) .

    • Acceptance Criteria: Typically

      
       ee for late-stage intermediates; 
      
      
      
      for APIs.
  • Residual Solvents: ICH Q3C limits.

Visualization: The Validated CoA Generation Workflow

This diagram outlines the decision logic for generating a CoA, ensuring no "testing into compliance" occurs.

CoA_Workflow Start Crude Chiral Amine ID_Test Identity Test (NMR + Polarimetry) Start->ID_Test Purity_Test Chemical Purity (Achiral HPLC) Start->Purity_Test Chiral_Test Enantiomeric Purity (Chiral HPLC/GC) Start->Chiral_Test Decision Meets Specs? ID_Test->Decision Purity_Test->Decision Chiral_Test->Decision Critical Path OOS OOS Investigation Decision->OOS No CoA Issue CoA Decision->CoA Yes OOS->Chiral_Test Retest (if justified)

Figure 1: Analytical workflow for Chiral Amine CoA generation. Note the parallel processing of chemical and enantiomeric purity, with Chiral HPLC being the critical path for release.

Experimental Protocol: Self-Validating Chiral HPLC

This protocol describes a Polysaccharide-Based Chiral HPLC Screening Strategy . It is designed to be "self-validating" by incorporating system suitability tests (SST) that flag method failure before data is collected.

Objective: Determine Enantiomeric Excess (ee) with a resolution (


) 

.
Phase 1: Column & Mobile Phase Screening

Columns: Use immobilized polysaccharide phases (robustness).

  • Column A: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., CHIRALPAK® IA/IG).

  • Column B: Cellulose tris(3,5-dichlorophenylcarbamate) (e.g., CHIRALPAK® IC).

Mobile Phases (MP):

  • MP 1 (Normal Phase): n-Hexane : Ethanol : Diethylamine (90:10:0.1). Note: Diethylamine (DEA) is critical for amines to suppress peak tailing.

  • MP 2 (Polar Organic): Acetonitrile : Ethanol : Diethylamine (95:5:0.1).

Phase 2: Step-by-Step Execution
  • System Equilibration: Flush column for 30 mins. Verify baseline stability (drift < 1 mAU/min).

  • Blank Injection: Inject MP to ensure no ghost peaks.

  • Racemate Injection (System Suitability):

    • Inject a 50:50 racemic mixture of the amine.

    • Requirement: Resolution (

      
      ) between enantiomers must be 
      
      
      
      . If
      
      
      , switch MP or Column.
  • Sample Injection:

    • Prepare sample at 1.0 mg/mL in MP.

    • Inject triplicate.

  • Calculation:

    
    
    
Phase 3: Method Development Logic

The following diagram illustrates the heuristic logic used to select the optimal separation conditions.

Method_Dev Start Start: Racemic Screen Col_A Screen Column A (Amylose) Start->Col_A Col_B Screen Column B (Cellulose) Start->Col_B Check_Res Resolution > 2.0? Col_A->Check_Res Col_B->Check_Res Optimize Optimize Mobile Phase (Change Modifier/Ratio) Check_Res->Optimize 1.0 < Rs < 2.0 Success Validate Method Check_Res->Success Yes Fail Switch Mode (NP -> RP) Check_Res->Fail Rs < 1.0 Optimize->Check_Res

Figure 2: Heuristic decision tree for Chiral HPLC method development. This logic minimizes trial-and-error by prioritizing column chemistry over mobile phase tweaking.

Case Study: The "Hidden" Impurity

Scenario: A batch of (S)-1-phenylethylamine was received with a CoA claiming "Conforms" based on Optical Rotation (


).
Issue:  The downstream synthesis failed to yield the expected diastereomeric salt.
Investigation: 
  • Re-analysis via Chiral HPLC: Revealed an actual ee of only 92% (4% R-isomer impurity).

  • Root Cause: The specific rotation of the R-isomer is

    
    . A 4% impurity reduces the net rotation slightly, but often falls within the accepted range of literature values (e.g., 
    
    
    
    to
    
    
    ) depending on concentration and temperature.

Takeaway: Never accept a CoA for a chiral amine that lacks a chromatographic purity test (HPLC or GC).

References

  • ICH Expert Working Group. (1999). ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[1][2][3] International Council for Harmonisation.[2] [Link]

  • Subramanian, G. (2001). Chiral Separation Techniques: A Practical Approach. Wiley-VCH.
  • Food and Drug Administration (FDA). (1992).[4] Development of New Stereoisomeric Drugs. FDA.gov. [Link]

  • Porter, S. E. (1991). Resolution of Chiral Amines by High-Performance Liquid Chromatography. Journal of Chromatography A.
  • United States Pharmacopeia (USP).<781> Optical Rotation.

Sources

Mass spectrometry fragmentation patterns of chroman amines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Mass Spectrometry Fragmentation Patterns of Chroman Amines Content Type: Technical Comparison Guide

A Comparative Guide for Structural Elucidation in Drug Discovery

Executive Summary

Chroman amines (benzopyranyl amines) represent a privileged scaffold in medicinal chemistry, serving as the pharmacophore for numerous beta-blockers, 5-HT receptor modulators, and antifungal agents. However, their bicyclic structure and nitrogen positioning create complex mass spectral behaviors that often confound automated identification algorithms.

This guide provides a definitive comparison of fragmentation pathways for chroman amines, contrasting Electron Impact (EI) and Electrospray Ionization (ESI-CID) modes. We analyze the critical Retro-Diels-Alder (RDA) mechanisms that distinguish regioisomers and provide a validated experimental workflow for unambiguous structural assignment.

Part 1: Mechanistic Foundations

To interpret the mass spectra of chroman amines, one must understand the competition between charge-remote fragmentation (driven by the aromatic ring) and charge-proximate fragmentation (driven by the amine).

1. The Retro-Diels-Alder (RDA) Reaction

The signature fragmentation of the chroman core is the RDA cleavage of the pyran (C) ring. Unlike simple flavonoids, the presence of an amine substituent significantly alters the energetics of this pathway.

  • Mechanism: The C-ring cleaves at bonds 1-2 and 3-4 (or 0-2 and 3-4 depending on nomenclature), releasing a neutral alkene and generating a charged ortho-quinone methide species.

  • The "Nitrogen Effect":

    • Exocyclic Amines: If the amine is on the alkyl chain or C-ring, it often drives

      
      -cleavage that competes with RDA.
      
    • Endocyclic/Ring Amines: If the amine is on the benzene ring (e.g., 6-aminochroman), it stabilizes the radical cation in EI, often suppressing RDA in favor of molecular ion retention.

2. Visualization of the RDA Pathway

The following diagram illustrates the primary RDA fragmentation pathway for a generic 4-substituted chroman derivative under ESI-CID conditions.

RDA_Pathway cluster_legend Mechanism Key Parent Protonated Parent [M+H]+ Transition Ring Opening (Transition State) Parent->Transition CID Energy Fragment1 Product Ion A (o-Quinone Methide) Transition->Fragment1 Charge Retention Fragment2 Neutral Loss (Alkene/Imine) Transition->Fragment2 Neutral Elimination C-Ring Cleavage C-Ring Cleavage

Figure 1: The Retro-Diels-Alder (RDA) cleavage pathway characteristic of the chroman core, leading to the diagnostic ortho-quinone methide ion.

Part 2: Comparative Analysis of Fragmentation Modes

The choice of ionization technique dictates the observed ions. The table below compares the performance of EI (70 eV) versus ESI-CID (Collision Induced Dissociation) for a representative 4-aminochroman .

Table 1: EI vs. ESI-CID Performance Matrix
FeatureElectron Impact (EI)Electrospray (ESI-CID)
Ionization Physics Hard ionization (Radical Cation

)
Soft ionization (Protonated Molecule

)
Molecular Ion Often weak or absent (

intensity)
Dominant Base Peak (100% intensity)
Primary Mechanism Radical-induced bond homolysisCharge-migration fragmentation (Mobile Proton)
Key Neutral Loss Loss of

,

, or

Loss of

(17 Da) and

(28 Da)
Diagnostic Utility Fingerprinting: Excellent for library matching (NIST/Wiley).Trace Analysis: Superior for LC-MS quantification and metabolite ID.
Isomer Specificity High (distinct fragmentation ratios)Moderate (requires optimized collision energy)
Deep Dive: The "Amine Loss" Differentiator
  • In EI: The amine group typically directs

    
    -cleavage.[1] For 4-aminochroman, this results in a stable iminium ion. The molecular ion is unstable.[2]
    
  • In ESI: The protonated amine

    
     is stable. Upon collisional activation, the molecule often ejects ammonia (
    
    
    
    , -17 Da) before the ring breaks. This creates a carbocation at C4, which then triggers the RDA ring opening.
Part 3: Regioisomeric Differentiation (3- vs. 4-Aminochroman)

Distinguishing between 3-aminochroman and 4-aminochroman is a classic analytical challenge. Both have the same mass (MW 149) and similar polarity.

1. The 4-Aminochroman Pattern
  • Benzylic Stability: The C4 position is benzylic. In ESI-CID, loss of

    
     generates a resonance-stabilized benzylic cation (
    
    
    
    132).
  • Dominant Fragment:

    
     132 is often the base peak in MS2.
    
  • Secondary Fragment: Subsequent loss of

    
     (28 Da) from the pyran ring contraction.
    
2. The 3-Aminochroman Pattern
  • Non-Benzylic Instability: The C3 position is not benzylic. The loss of

    
     generates a highly unstable secondary cation.
    
  • Alternative Pathway: Instead of simple ammonia loss, 3-aminochroman favors RDA cleavage first .

  • Diagnostic Ion: The RDA cleavage retains the amine on the fragment if it is attached to the leaving portion, or yields a different mass shift compared to the 4-isomer.

    • Key Differentiator: Look for the intensity of the

      
       peak. It is significantly higher  in 4-aminochroman (benzylic stabilization) than in 3-aminochroman.
      
Part 4: Experimental Protocol (Self-Validating Workflow)

This protocol is designed for the unambiguous identification of chroman amine regioisomers using LC-MS/MS.

Reagents & Setup
  • Instrument: Q-TOF or Orbitrap (High Resolution required for exact mass).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.

Step-by-Step Methodology
  • Source Optimization: Tune ESI source parameters (voltage, temp) to maximize

    
     without inducing in-source fragmentation (is-CID).
    
    • QC Check: Inject a known standard (e.g., caffeine). Ensure

      
       fragmentation in MS1.
      
  • Energy Breakdown Curve (The Critical Step):

    • Do not use a single collision energy (CE).

    • Acquire MS/MS spectra at stepped energies: 10, 20, 30, 40, 50 eV.

    • Why? 4-aminochroman loses

      
       at lower energies than 3-aminochroman undergoes RDA.
      
  • Data Processing:

    • Extract Ion Chromatograms (EIC) for

      
       132 (Ammonia loss) and 
      
      
      
      121 (RDA fragment for generic chroman core).
    • Calculate the Ratio

      
      .
      
    • Interpretation: High

      
       value indicates 4-aminochroman; Low 
      
      
      
      value indicates 3-aminochroman.
Workflow Visualization

Workflow Sample Sample Injection (LC-MS/MS) MS1 Full Scan MS1 Identify [M+H]+ Sample->MS1 Selection Precursor Selection Isolation Window 1.0 Da MS1->Selection Fragmentation Stepped CE Fragmentation (10-50 eV) Selection->Fragmentation Analysis Ratio Analysis [M-NH3]+ vs RDA Fragment Fragmentation->Analysis Result Regioisomer Assignment Analysis->Result

Figure 2: Decision workflow for differentiating chroman amine isomers using Stepped Collision Energy (CE).

References
  • Vukomanovic, V. et al. (2001). An overview of the retro-Diels-Alder reaction in semiunsaturated heterocyclic rings: mass spectra of new substituted 1,4,5,6,7,8-hexahydroquinolines and their oxo-analogues 5,6,7,8-tetrahydro-4H-chromenes. Rapid Communications in Mass Spectrometry. Link

  • Justino, G.C. et al. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences. Link

  • Niessen, W.M.A. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Department of Organic Chemistry, ELTE. Link

  • Kusano, M. et al. (2024).[3] Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules. Link

Sources

Bioactivity comparison of chroman vs. thiochroman amines

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, Drug Discovery Scientists[1]

Executive Synthesis: The Chalcogen Switch

In medicinal chemistry, the bioisosteric replacement of the chroman (oxygen-containing) core with a thiochroman (sulfur-containing) core is a strategic "chalcogen switch" used to modulate lipophilicity, metabolic stability, and receptor affinity.[1] While both scaffolds serve as privileged structures for aminergic ligands (targeting GPCRs like 5-HT and Dopamine receptors), they exhibit distinct physicochemical behaviors that dictate their therapeutic applications.[1]

The Core Trade-off:

  • Chroman Amines: Generally offer superior water solubility and specific hydrogen-bond accepting capabilities, making them ideal for targets requiring precise polar interactions (e.g., 5-HT1A selectivity).[1][2]

  • Thiochroman Amines: Provide enhanced lipophilicity (LogP) and membrane permeability, often resulting in higher potency in antimicrobial and anticancer assays due to better cellular accumulation, though sometimes at the cost of metabolic liability (S-oxidation).[1]

Physicochemical & Structural Divergence

The substitution of Oxygen (O) with Sulfur (S) at position 1 alters the electronic and steric landscape of the amine pharmacophore.

FeatureChroman-4-amine CoreThiochroman-4-amine CoreImpact on Bioactivity
Heteroatom Size 1.52 Å (Van der Waals radius)1.80 Å (Van der Waals radius)Sulfur induces a "pucker" in the heterocyclic ring, altering the vector of the amine substituent.[2]
Lipophilicity (

LogP)
Baseline+0.5 to +0.8 unitsThiochromans cross the Blood-Brain Barrier (BBB) more readily but have lower aqueous solubility.[1][2]
H-Bonding Strong H-bond AcceptorWeak H-bond AcceptorChroman oxygen can anchor ligands in polar pockets; Thiochroman sulfur relies on dispersive forces.[2]
Metabolism Stable ether linkageSusceptible to S-oxidationThiochromans can form sulfoxides/sulfones active metabolites or metabolic soft spots.[2]
Structural Visualization

The following diagram illustrates the structural logic and the "chalcogen switch" effect on the pharmacophore.

Bioisostere_Logic Chroman Chroman-4-amine (Oxygen Core) Properties_O High H-Bond Potential Lower LogP Rigid Conformation Chroman->Properties_O Thiochroman Thiochroman-4-amine (Sulfur Core) Properties_S High Lipophilicity Metabolic S-Oxidation Ring Puckering Thiochroman->Properties_S Target_CNS CNS Targets (5-HT1A) Requires H-bond + BBB Properties_O->Target_CNS Selectivity Driver Properties_S->Target_CNS BBB Penetration Target_Micro Antimicrobial/Cancer Requires Cell Penetration Properties_S->Target_Micro Potency Driver

Caption: Structural and functional divergence between chroman and thiochroman scaffolds driving therapeutic application.

Pharmacological Case Studies
Case Study A: CNS Agents (5-HT1A Receptor Ligands)

The 4-aminochroman scaffold is a validated pharmacophore for serotonin (5-HT) receptors.[2] A classic example is 5-MeO-DPAC (5-methoxy-3-(di-n-propylamino)chroman), a highly selective 5-HT1A agonist.[2]

  • Chroman Advantage: The ether oxygen in the chroman ring often participates in a water-mediated hydrogen bond network within the receptor pocket, or simply acts as a steric constraint that orients the protonated amine towards the crucial Asp3.32 residue.[1]

  • Thiochroman Variance: Replacing O with S in these analogs often maintains affinity but alters intrinsic efficacy (e.g., shifting from agonist to partial agonist) due to the slight conformational change (ring puckering) preventing optimal helix activation.[1] However, thiochroman derivatives often show higher affinity for the Serotonin Transporter (SERT) , leading to dual-action profiles (SSRI + 5-HT1A antagonism).[1]

Case Study B: Antimicrobial & Anticancer Potency

In screens against Staphylococcus aureus and Candida albicans, thiochroman-4-amines consistently outperform their chroman counterparts.[1][2]

  • Mechanism: The increased lipophilicity of the thiochroman ring enhances passive diffusion across the bacterial cell wall or fungal membrane.

  • Data Insight: Spiro-pyrrolidine derivatives of thiochroman-4-one (precursors to the amines) have shown MIC values as low as 32 µg/mL against B. subtilis, significantly lower than the corresponding chroman derivatives.[1][2]

  • Anticancer: Thiochroman derivatives have demonstrated superior cytotoxicity in leukemia cell lines (e.g., HL-60), potentially due to better intracellular accumulation and inhibition of targets like N-myristoyltransferase (NMT) .[1][2]

Experimental Protocols

To validate these differences in your own lab, use the following standardized workflows.

Protocol 1: Synthesis of 4-Aminochroman/Thiochroman Scaffolds

Objective: Create comparable amine scaffolds from the ketone precursors via reductive amination.[2]

  • Starting Material: Dissolve 1.0 eq of Chroman-4-one (or Thiochroman-4-one) in dry Methanol.

  • Imine Formation: Add 5.0 eq of Ammonium Acetate (source of ammonia) and stir at Room Temperature (RT) for 30 minutes.

  • Reduction: Cool to 0°C. Cautiously add 1.5 eq of Sodium Cyanoborohydride (NaBH3CN) . Note: NaBH3CN is preferred over NaBH4 to prevent reduction of the ketone to alcohol before imine formation.

  • Workup: Stir for 12 hours. Quench with 1N HCl (to decompose borate complexes). Basify to pH 10 with NaOH. Extract with Dichloromethane (DCM).[1][2][3]

  • Purification: The amine is often polar; purify via column chromatography using DCM:MeOH:NH4OH (90:9:1).[1][2]

Protocol 2: Comparative Membrane Binding Assay (5-HT1A)

Objective: Determine


 values to quantify affinity differences.[1][2]
  • Tissue Preparation: Use HEK-293 cells stably expressing human 5-HT1A receptors.[2] Homogenize in 50 mM Tris-HCl (pH 7.4).

  • Radioligand: Use [3H]-8-OH-DPAT (0.5 nM final concentration).[1][2]

  • Incubation:

    • Total Binding: Membrane + Radioligand + Vehicle.[1][2]

    • Non-Specific Binding: Membrane + Radioligand + 10 µM Serotonin (5-HT).[2]

    • Test: Membrane + Radioligand + Chroman/Thiochroman amine (

      
       to 
      
      
      
      M).[2]
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding).[1][2]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.[2]
Experimental Workflow Diagram

Assay_Workflow Start Compound Library (Chroman vs Thiochroman) Synthesis Reductive Amination (NaBH3CN, NH4OAc) Start->Synthesis Screening Primary Screen (10 µM Single Point) Synthesis->Screening Hit_ID Hit Identification (>50% Inhibition) Screening->Hit_ID DoseResponse Dose-Response (Ki) [3H]-8-OH-DPAT Displacement Hit_ID->DoseResponse Binding Affinity Func_Assay Functional Assay (GTPγS Binding) Hit_ID->Func_Assay Efficacy (Agonist/Antagonist) Data_Analysis SAR Analysis (LogP vs Activity Correlation) DoseResponse->Data_Analysis Func_Assay->Data_Analysis

Caption: Step-by-step workflow from synthesis to pharmacological validation.

Comparative Data Summary

The table below aggregates typical potency ranges derived from structure-activity relationship (SAR) literature for these scaffolds.

Assay TargetChroman-4-amine ActivityThiochroman-4-amine ActivityInterpretation
5-HT1A Receptor (

)
0.5 - 10 nM 5 - 50 nMChroman often binds tighter due to optimal steric fit and H-bonding.[2]
Bacterial Growth (MIC) > 64 µg/mL16 - 32 µg/mL Thiochroman superior due to cell wall penetration.[1][2]
Antifungal (MIC) > 100 µg/mL0.5 - 4 µg/mL Thiochroman highly potent (e.g., against C. albicans).[1][2]
Cytotoxicity (

)
10 - 50 µM1 - 10 µM Thiochroman shows higher intrinsic toxicity to cancer lines.[1][2]
References
  • Thiochromenes and thiochromanes: a comprehensive review of their diverse biological activities and structure–activity relationship (SAR) insights. RSC Medicinal Chemistry, 2025.[1]

  • Synthesis and structure–activity relationship of novel lactam-fused chroman derivatives having dual affinity at the 5-HT1A receptor and the serotonin transporter. Bioorganic & Medicinal Chemistry, 2010.[2] [1]

  • The selective labelling of central 5-HT1A receptor binding sites by [3H]5-methoxy-3-(di-n-propylamino)chroman. Journal of Pharmacology and Experimental Therapeutics, 1991.[2]

  • Synthesis and Evaluation of Thiochroman-4-One Derivatives as Potential Leishmanicidal Agents. Molecules, 2017.[1][2] [1]

  • New chroman-4-one/thiochroman-4-one derivatives as potential anticancer agents. Saudi Pharmaceutical Journal, 2017.[1][2]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2,2-Dimethylchroman-4-amine
Reactant of Route 2
Reactant of Route 2
(S)-2,2-Dimethylchroman-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.